molecular formula C9H7N3O2 B2572477 4-nitro-1-phenyl-1H-pyrazole CAS No. 3994-48-7

4-nitro-1-phenyl-1H-pyrazole

Cat. No.: B2572477
CAS No.: 3994-48-7
M. Wt: 189.174
InChI Key: IATFOGDERDNVMS-UHFFFAOYSA-N
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Description

4-Nitro-1-phenyl-1H-pyrazole (CAS 3994-48-7) is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol, this compound is characterized by a pyrazole ring substituted with a nitro group and an N-phenyl ring . Researchers utilize this scaffold as a key precursor for the synthesis of more complex heterocyclic systems, including pyrazoline and isoxazoline derivatives, which are of significant interest in the development of novel bioactive molecules . Scientific studies highlight the value of 1-phenyl-1H-pyrazole derivatives as potent antioxidants, with demonstrated activity in scavenging free radicals such as DPPH, nitric oxide (NO), and superoxide anions . These derivatives can also function as inhibitors of pro-oxidative enzymes like 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory conditions and neurodegenerative diseases . As such, 4-nitro-1-phenyl-1H-pyrazole serves as a critical building block for researchers designing and evaluating new therapeutic agents to combat oxidative stress-related pathologies. Proper handling is essential; this compound may cause skin and eye irritation (H315, H319) . It must be stored sealed in a dry environment at room temperature.

Properties

IUPAC Name

4-nitro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFOGDERDNVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4-nitro-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and utility of 4-nitro-1-phenyl-1H-pyrazole , a critical heterocyclic scaffold in medicinal chemistry and energetic materials science.[1]

Synthesis, Reactivity, and Pharmaceutical Utility[1]

Executive Summary & Molecular Architecture[1][2]

4-Nitro-1-phenyl-1H-pyrazole is a "push-pull" aromatic system characterized by an electron-rich pyrazole ring coupled with a strongly electron-withdrawing nitro group at the C4 position and a phenyl ring at N1.[1] This specific regiochemistry is pivotal; unlike its isomer 1-(4-nitrophenyl)-1H-pyrazole, the nitro group on the pyrazole core significantly alters the electronic density of the heterocyclic ring, making it a unique precursor for aminopyrazole-based kinase inhibitors and high-energy density materials (HEDMs).

Structural Specifications
PropertyDetail
IUPAC Name 4-Nitro-1-phenyl-1H-pyrazole
CAS Registry Number 3994-48-7
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Molecular Weight 189.17 g/mol
SMILES [O-]c1cn(nc1)c2ccccc2
Key Isomer Distinction Distinct from 1-(4-nitrophenyl)pyrazole (CAS 3463-30-7), where nitration occurs on the phenyl ring.[2]

Physicochemical Profile

The following data aggregates experimental values for compound identification and purity verification.

ParameterExperimental ValueNotes
Appearance White to off-white crystalline solidBecomes yellow upon photo-degradation or impurity accumulation.[1]
Melting Point 126 – 128 °C Sharp melting point indicates high purity; Isomer 1-(4-nitrophenyl) melts higher (~169°C).[1]
Solubility Soluble in DMSO, DMF, EtOAc, DCM.[1]Poorly soluble in water; moderate solubility in Ethanol.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

H NMR (CDCl

)

8.65 (s, 1H, H-5), 8.26 (s, 1H, H-3), 7.62 (m, 5H, Ph)
The H-5 proton is more deshielded due to the adjacent N1-phenyl group.
UV/Vis ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

~292 nm
Characteristic of conjugated nitro-pyrazole systems.

Synthetic Pathways & Regioselectivity[1]

A critical challenge in synthesizing this scaffold is regioselectivity . Direct nitration of 1-phenylpyrazole using standard mixed acids (


) often yields the para-nitrophenyl derivative due to the phenyl ring's activation.
Protocol: Regioselective Nitration (Acetyl Nitrate Method)

To selectively nitrate the pyrazole C4 position, mild nitrating agents must be used to avoid phenyl ring substitution.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask, cool acetic anhydride (5.0 equiv) to 0°C. Slowly add fuming nitric acid (1.1 equiv) dropwise, maintaining temperature <5°C to generate acetyl nitrate in situ.

  • Addition: Dissolve 1-phenylpyrazole (1.0 equiv) in acetic anhydride and add slowly to the nitrating mixture.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The product (

      
       ~0.4) should appear distinct from the starting material.
      
  • Quench & Workup: Pour the mixture onto crushed ice. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol to yield white needles (MP: 126–128°C).

Why this works: Acetyl nitrate is a more selective electrophile than the nitronium ion generated in sulfuric acid, preferring the electron-rich C4 of the pyrazole over the phenyl ring.

Chemical Reactivity & Derivatization[1]

The 4-nitro group serves as a "masked" amine. The most valuable transformation is the reduction to 4-amino-1-phenylpyrazole , a precursor for urea, amide, and sulfonamide drug scaffolds.

Reactivity Workflow Diagram

The following diagram illustrates the primary chemical transformations starting from the core scaffold.

Reactivity Start 4-Nitro-1-phenyl-1H-pyrazole (CAS 3994-48-7) Reduction Reduction (Pd/C + H2 or SnCl2) Start->Reduction  Hydrogenation   Halogenation Electrophilic Halogenation (NCS/NBS) Start->Halogenation  C-H Activation   Amine 4-Amino-1-phenylpyrazole (Key Pharma Intermediate) Reduction->Amine Amide Amide Formation (R-COCl) Amine->Amide  Acylation   Urea Urea Formation (R-NCO) Amine->Urea  Coupling   Chloro 5-Chloro-4-nitro derivative (Steric Blockade) Halogenation->Chloro  C5 Substitution  

Caption: Functionalization pathways. The primary route (Green) leads to amino-pyrazole scaffolds essential for kinase inhibition.[1]

Critical Protocol: Reduction to 4-Amino-1-phenylpyrazole[1]
  • Catalytic Hydrogenation: 10% Pd/C,

    
     (balloon), MeOH, RT, 4h.
    
  • Chemical Reduction (Alternative):

    
     in Ethanol, Reflux, 2h. (Preferred if halogen substituents are present on the phenyl ring to avoid dehalogenation).
    

Pharmaceutical & Material Applications[1][3][6][7]

Kinase Inhibitors

The 1-phenyl-4-aminopyrazole motif mimics the ATP-binding pharmacophore.[1] Derivatives synthesized from this nitro-precursor are explored as inhibitors for:

  • CDK2 (Cyclin-dependent kinase 2): Oncology targets.

  • p38 MAPK: Anti-inflammatory pathways.

Agrochemicals (GABA Antagonists)

While Fipronil is the market leader, the 1-phenyl-4-nitro scaffold shares the same mode of action—blocking GABA-gated chloride channels in insects.[1] The nitro group provides necessary electron-withdrawing character to bind to the receptor site.

Energetic Materials

As a nitro-substituted azole, this compound exhibits high density and positive heat of formation. It is used as an intermediate to synthesize polynitro-pyrazoles (e.g., via further nitration on the phenyl ring) for insensitive munitions.

Safety & Handling

Hazard Class: Irritant / Energetic Precursor.

  • Explosion Hazard: While 4-nitro-1-phenylpyrazole is stable, it is a nitro compound.[1] Do not heat crude reaction mixtures of nitration reactions to dryness without testing for peroxides or unstable acetyl nitrate byproducts.

  • Skin/Eye Contact: Causes serious eye irritation (H319) and skin irritation (H315).[3] Use neoprene gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • Finar, I. L., & Hurlock, R. J. (1957). The Nitration of 1-Phenylpyrazole. Journal of the Chemical Society. (Establishes the regioselectivity of nitration: Mixed acids vs. Acetyl Nitrate).

  • PubChem. Compound Summary: 4-Nitro-1-phenyl-1H-pyrazole (CAS 3994-48-7).[1] National Library of Medicine.

  • Lynch, B. M., & Hung, Y. Y. (1964). Nitrations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. (Confirming MP 126-128°C and NMR shifts).

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Alternative cyclization synthesis routes).

  • GuideChem. 4-Nitro-1-phenyl-1H-pyrazole Properties and Safety.

Sources

Spectroscopic Characterization of 4-Nitro-1-phenyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic profile of 4-nitro-1-phenyl-1H-pyrazole (CAS: 3994-48-7), a critical intermediate in the synthesis of energetic materials and pharmaceutical scaffolds. Correct characterization of this compound is frequently complicated by regioselective isomerism during synthesis. This document establishes the definitive spectroscopic fingerprints required to distinguish the target 4-nitro-pyrazole isomer from its common byproduct, 1-(4-nitrophenyl)pyrazole.

Chemical Identity & Structural Context

The target molecule consists of a pyrazole ring N-substituted with a phenyl group and C-substituted at position 4 with a nitro group.[1][2][3][4] The regiochemistry of the nitro group is the primary quality critical to quality (CQA) parameter.

ParameterSpecification
IUPAC Name 4-Nitro-1-phenyl-1H-pyrazole
CAS Number 3994-48-7
Molecular Formula C

H

N

O

Molecular Weight 189.17 g/mol
Melting Point 126–128 °C (Distinct from isomer: ~169 °C)
Appearance Pale yellow crystalline solid

Synthesis & Sample Preparation

Regioselectivity Control

The synthesis of 4-nitro-1-phenyl-1H-pyrazole is highly sensitive to reaction conditions. Direct nitration using mixed acids (H


SO

/HNO

) yields the incorrect isomer, 1-(4-nitrophenyl)pyrazole, due to protonation of the pyrazole ring which deactivates it towards electrophilic attack.

Protocol for Target Isomer: To secure the 4-nitro-1-phenyl-1H-pyrazole isomer, the reaction must proceed via acetyl nitrate generated in situ.

  • Reagents: 1-Phenylpyrazole (1.0 eq), HNO

    
     (fuming), Acetic Anhydride (Ac
    
    
    
    O).
  • Conditions: 0 °C to Room Temperature.

  • Mechanism: The reaction proceeds on the free base of the pyrazole, allowing electrophilic substitution at the electron-rich C-4 position.

SynthesisPath cluster_0 Reaction Pathways Start 1-Phenylpyrazole PathA Mixed Acids (H2SO4 / HNO3) Start->PathA PathB Acetyl Nitrate (Ac2O / HNO3, 0°C) Start->PathB ResultA 1-(4-Nitrophenyl)pyrazole (WRONG ISOMER) Nitro on Benzene Ring PathA->ResultA Protonated Ring Deactivation ResultB 4-Nitro-1-phenyl-1H-pyrazole (TARGET) Nitro on Pyrazole Ring PathB->ResultB Free Base Substitution

Figure 1: Regioselective divergence in the nitration of 1-phenylpyrazole.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the primary tool for structural validation. The key diagnostic feature is the presence of two distinct singlets for the pyrazole protons (H-3 and H-5), shifted downfield by the nitro group.

H NMR Data (CDCl , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-5 8.65 Singlet (s)1HMost deshielded due to adjacency to N-1 and NO

.
H-3 8.26 Singlet (s)1HDeshielded by NO

; singlet confirms C-4 substitution.
Ph-H 7.40 – 7.70 Multiplet (m)5HPhenyl ring protons (ortho/meta/para overlap).

Interpretation:

  • The absence of a doublet coupling between pyrazole protons confirms substitution at C-4.

  • In the incorrect isomer (1-(4-nitrophenyl)pyrazole), the pyrazole protons would appear as doublets (J ~2.0 Hz) at significantly higher field (

    
     ~7.7 and 6.5 ppm) and the phenyl region would show a characteristic AA'BB' para-substitution pattern.
    
C NMR Insights

While full experimental


C data varies by solvent, expected shifts for the pyrazole carbons in DMSO-d

are:
  • C-4 (C-NO

    
    ):  ~137 ppm (Quaternary, weak intensity).
    
  • C-3/C-5: ~128–140 ppm range (Strong CH signals).

  • Phenyl Carbons: 119–130 ppm.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the nitro group and the integrity of the pyrazole ring.

Functional GroupFrequency (

, cm

)
Mode Description
NO

(Asymmetric)
1530 – 1550 Strong, characteristic of aromatic nitro groups.
NO

(Symmetric)
1340 – 1360 Strong pairing band for nitro confirmation.
C=N (Pyrazole) ~1590Ring stretching vibration.
C-H (Aromatic) > 3000Weak stretches for pyrazole and phenyl C-H.

Diagnostic Note: The presence of the NO


 bands combined with the absence of N-H stretches (3200-3400 cm

) confirms the N-substituted pyrazole structure.

Electronic Absorption (UV-Vis)

The conjugation of the nitro group with the pyrazole and phenyl rings creates a distinct electronic transition profile.

  • Solvent: Chloroform (CHCl

    
    ) or Methanol (MeOH).
    
  • 
     1: ~228 nm  (log 
    
    
    
    ~4.11) –
    
    
    transition.
  • 
     2: ~295 nm  (log 
    
    
    
    ~4.07) – Charge transfer band involving the nitro group.
  • Visual Check: Pure crystals are pale yellow; deep orange or red coloration often indicates impurities or oxidation products.

Structural Confirmation Workflow

To ensure self-validating protocols, researchers should follow this logic flow to confirm the identity of synthesized batches.

ValidationFlow Sample Synthesized Sample MeltingPoint Melting Point Test Sample->MeltingPoint DecisionMP Range: 126-128°C? MeltingPoint->DecisionMP NMR 1H NMR (CDCl3) DecisionMP->NMR Yes ResultInvalid REJECT / RE-PURIFY Likely Isomer or Impurity DecisionMP->ResultInvalid No (e.g. ~169°C) DecisionNMR Two Singlets > 8.0 ppm? NMR->DecisionNMR ResultValid CONFIRMED 4-nitro-1-phenyl-1H-pyrazole DecisionNMR->ResultValid Yes (C-4 Substituted) DecisionNMR->ResultInvalid No (Doublets = Unsubstituted C-4)

Figure 2: Logical workflow for structural validation of 4-nitro-1-phenyl-1H-pyrazole.

References

  • Latvian Institute of Organic Synthesis. N-Aryl-C-nitroazoles: Synthesis and Properties. ResearchGate. Available at: [Link]

  • Canadian Journal of Chemistry. Nitrations and brominations of 1-phenylpyrazole derivatives. Available at: [Link]

  • MDPI. Spectroscopic Comparison of Halogenated Pyrazoles and Nitro-derivatives. Available at: [Link][5]

Sources

The Multifaceted Biological Landscape of Nitrophenyl-Substituted Pyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The strategic incorporation of a nitrophenyl moiety onto this privileged scaffold has emerged as a powerful approach to modulate and enhance its biological profile, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of nitrophenyl-substituted pyrazoles, delving into their mechanisms of action, experimental validation protocols, and the critical structure-activity relationships that govern their therapeutic potential. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold and the Influence of the Nitrophenyl Substituent

Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[4] This structural motif is present in several commercially available drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting its therapeutic relevance.[1] The biological activity of pyrazole derivatives can be fine-tuned through substitution at various positions of the heterocyclic ring.

The introduction of a nitrophenyl group is a particularly effective strategy for enhancing the pharmacological properties of pyrazoles. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic distribution within the molecule, influencing its binding affinity to biological targets. Furthermore, the phenyl ring provides a scaffold for additional substitutions, allowing for the optimization of steric and hydrophobic interactions. The position of the nitro group on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining the specific biological activity and potency of the resulting compound.

Anticancer Activity: Inducing Apoptosis and Halting Cell Proliferation

Nitrophenyl-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of key regulators of the cell cycle.[6][7]

Mechanism of Action: Triggering the Apoptotic Cascade

A primary anticancer mechanism of nitrophenyl-substituted pyrazoles is the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis.[8] Many of these compounds have been shown to trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][9]

Nitrophenyl-substituted pyrazoles can modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] By downregulating the expression or inhibiting the function of Bcl-2, these compounds disrupt the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[8] This event initiates a caspase cascade, activating executioner caspases like caspase-3, which then cleave various cellular substrates, ultimately leading to cell death.[9] Furthermore, some derivatives have been observed to increase the generation of reactive oxygen species (ROS) within cancer cells, which can induce oxidative stress and further promote apoptosis.[7][10]

Figure 1: Proposed Apoptotic Pathway Induced by Nitrophenyl-Substituted Pyrazoles NitrophenylPyrazole Nitrophenyl-Substituted Pyrazole Bcl2 Bcl-2 (Anti-apoptotic) NitrophenylPyrazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) NitrophenylPyrazole->Bax Activation ROS Reactive Oxygen Species (ROS) Generation NitrophenylPyrazole->ROS MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP Promotes CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ROS->MOMP Induces

Caption: Proposed Apoptotic Pathway of Nitrophenyl-Pyrazoles.

Experimental Validation: In Vitro Cytotoxicity Assessment

The cytotoxic effects of nitrophenyl-substituted pyrazoles are typically evaluated using in vitro cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely accepted method.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.[13]

Quantitative Data: Anticancer Activity of Representative Compounds
Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1 1-(4-nitrophenyl)-3,5-diphenyl-1H-pyrazoleMCF-7 (Breast)3.9 - 35.5[14]
2 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[10]
3 Pyrazole-thiadiazole hybrid with 4-nitrophenylA549 (Lung)5.176[15]
4 Pyrazolyl-chalcone with nitrophenylPACA2 (Pancreatic)27.6[16]
5 Pyrazolyl-chalcone with nitrophenylMCF7 (Breast)42.6[16]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Nitrophenyl-substituted pyrazoles have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[3][17]

Mechanism of Action: Disruption of Microbial Integrity

The precise antimicrobial mechanism of nitrophenyl-substituted pyrazoles is still under investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms. The lipophilic nature of these compounds may facilitate their passage through the microbial cell membrane. Once inside, they may interfere with DNA synthesis, protein synthesis, or enzyme function.[18] Some studies suggest that the antimicrobial activity is related to the structure of the bacterial cell wall, with differences in susceptibility observed between Gram-positive and Gram-negative bacteria due to the variations in their peptidoglycan layers.[4]

Experimental Validation: Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.[4][5] This method provides a qualitative assessment of the compound's ability to inhibit microbial growth.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial cultures and Sabouraud dextrose agar plates for fungal cultures.[5]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[19]

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.[19]

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]

  • Compound Application: Add a defined volume of the nitrophenyl-substituted pyrazole solution (at a known concentration) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Quantitative Data: Antimicrobial Activity of Representative Compounds
Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
6 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25[3]
7 3-(5-(4-nitrophenyl)-2-furyl)-4-pyrazole-carbaldehyde derivativeStaphylococcus aureus-[20]
8 Pyrazole-1-carbothiohydrazide derivativeS. aureus & C. albicans2.9 - 125[21]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Nitrophenyl-substituted pyrazoles have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[22][23]

Mechanism of Action: Inhibition of COX and NF-κB Pathways

Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory response, catalyzing the production of prostaglandins, which are potent inflammatory mediators.[24] Many nitrophenyl-substituted pyrazoles exhibit selective inhibition of COX-2 over COX-1, which is a desirable characteristic as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[23]

The NF-κB signaling pathway is another critical regulator of inflammation.[25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[26] Nitrophenyl-substituted pyrazoles have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[22]

Figure 2: Anti-inflammatory Mechanisms of Nitrophenyl-Substituted Pyrazoles NitrophenylPyrazole Nitrophenyl-Substituted Pyrazole IKK IKK Complex NitrophenylPyrazole->IKK Inhibition COX2 COX-2 Enzyme NitrophenylPyrazole->COX2 Inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IKK->NFkB Activation IkBa->NFkB Sequesters NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus InflammatoryGenes Pro-inflammatory Gene Transcription NFkB_n->InflammatoryGenes Activation Prostaglandins Prostaglandins COX2->Prostaglandins Production

Caption: Anti-inflammatory Mechanisms of Nitrophenyl-Pyrazoles.

Experimental Validation: In Vitro COX Inhibition Assay

The inhibitory activity of nitrophenyl-substituted pyrazoles against COX enzymes can be determined using commercially available assay kits. These assays typically measure the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.

  • Reagent Preparation: Prepare the assay buffer, heme, and COX enzymes (COX-1 and COX-2) according to the kit manufacturer's instructions.[27]

  • Inhibitor Preparation: Prepare serial dilutions of the nitrophenyl-substituted pyrazole compounds.

  • Assay Reaction: In a 96-well plate, combine the assay buffer, heme, COX enzyme, and the test compound or a known inhibitor (e.g., celecoxib) as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Signal Detection: Measure the colorimetric or fluorometric signal at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Quantitative Data: Anti-inflammatory Activity of Representative Compounds
Compound IDSubstitution PatternTargetIC₅₀ (nM)Reference
9 Pyrazole derivative (PYZ31)COX-219.87[17]
10 Pyrazole derivative (PYZ30)COX-2-[17]
11 Pyrazole-pyridazine hybrid (5f)COX-21.50 (µM)[28]
12 Pyrazole-pyridazine hybrid (6f)COX-21.15 (µM)[28]

Synthesis of Nitrophenyl-Substituted Pyrazoles

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the synthesis of nitrophenyl-substituted pyrazoles, a nitrophenylhydrazine is typically used.

General Synthetic Procedure

A general route to 1,3-diaryl-5-(nitrophenyl)pyrazoles involves the reaction of a chalcone bearing a nitrophenyl group with a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions.[29] The reaction proceeds via a cyclocondensation mechanism.

Figure 3: General Synthesis of Nitrophenyl-Pyrazoles Chalcone Nitrophenyl-substituted Chalcone Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation Hydrazine Substituted Hydrazine Hydrazine->Cyclocondensation Solvent Solvent (e.g., Ethanol) Reflux Reflux Solvent->Reflux Reflux->Cyclocondensation Pyrazole Nitrophenyl-substituted Pyrazole Cyclocondensation->Pyrazole

Caption: General Synthesis of Nitrophenyl-Pyrazoles.

Conclusion and Future Perspectives

Nitrophenyl-substituted pyrazoles represent a promising class of compounds with a diverse range of biological activities. Their ability to induce apoptosis in cancer cells, inhibit the growth of microbial pathogens, and suppress key inflammatory pathways underscores their therapeutic potential. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of their potency and selectivity for specific biological targets.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

  • Development of Novel Derivatives: The synthesis of new libraries of nitrophenyl-substituted pyrazoles with diverse substitution patterns will continue to be a valuable strategy for identifying compounds with improved therapeutic indices.

  • Combination Therapies: Investigating the synergistic effects of nitrophenyl-substituted pyrazoles with existing anticancer, antimicrobial, and anti-inflammatory drugs could lead to more effective treatment regimens.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of nitrophenyl-substituted pyrazoles can be unlocked, paving the way for the development of novel and effective treatments for a wide range of human diseases.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

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  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Agar well diffusion assay - YouTube. (2020). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. (n.d.). Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • MDPI. (n.d.). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of some new pyrazole, pyrazoline and chromeno[3,4-c]pyrazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.). Retrieved from [Link]

  • Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.). Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.). Retrieved from [Link]

  • Down-regulation of IKK and IKK inhibit p65 phosphorylation and activity... - ResearchGate. (n.d.). Retrieved from [Link]

  • Results of Caspase-3/Bax/BCL-2 Analysis after Treatment of Cells with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC. (n.d.). Retrieved from [Link]

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  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing. (n.d.). Retrieved from [Link]

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Methodological & Application

Using 4-nitro-1-phenyl-1H-pyrazole in antifungal drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4-Nitro-1-Phenyl-1H-Pyrazole Scaffolds in Antifungal Discovery

Executive Summary

This guide details the experimental framework for utilizing 4-nitro-1-phenyl-1H-pyrazole as a core scaffold in antifungal drug discovery. While the pyrazole ring is a "privileged structure" in medicinal chemistry—found in blockbuster drugs like Celecoxib and Pyrazofurin—the specific 4-nitro-1-phenyl derivative represents a critical "Hit-to-Lead" intermediate. The nitro group serves as a versatile synthetic handle (reducible to an amine) for generating extensive Structure-Activity Relationship (SAR) libraries, while the N-phenyl group provides essential lipophilicity for fungal membrane penetration.

This document provides validated protocols for the synthesis, biological screening (CLSI M27-A4 compliant), and mechanistic validation of this scaffold against pathogenic yeasts (Candida albicans) and molds (Aspergillus fumigatus).

Chemical Context & Synthesis Strategy

The utility of 4-nitro-1-phenyl-1H-pyrazole lies in its electronic properties. The nitro group at position 4 is strongly electron-withdrawing, deactivating the ring but serving as a masked amino group. The 1-phenyl substituent enhances hydrophobic interactions within the binding pocket of target enzymes, typically Lanosterol 14


-demethylase (CYP51) .
Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize high-purity 4-nitro-1-phenyl-1H-pyrazole avoiding regioisomeric mixtures common in direct nitration.

Reagents:

  • Phenylhydrazine hydrochloride (CAS: 59-88-1)

  • Sodium nitromalonaldehyde monohydrate (CAS: 25550-58-7)

  • Ethanol (Absolute)

  • Hydrochloric acid (conc.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Sodium nitromalonaldehyde monohydrate in 20 mL of warm water (

    
    ).
    
  • Addition: Add 10 mmol of Phenylhydrazine HCl dissolved in 10 mL ethanol.

  • Cyclization: Acidify the mixture with 3 drops of conc. HCl. A precipitate will begin to form immediately.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours to ensure complete cyclization.
    
  • Isolation: Cool to room temperature. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: >85%[1]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ppm (H-3/H-5 pyrazole protons) and phenyl multiplets.

Biological Evaluation Protocols

Protocol B: Antifungal Susceptibility Testing (MIC Determination)

Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi). Criticality: This assay defines the baseline potency of the scaffold before derivatization.

Materials:

  • Media: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Test Compound: 4-nitro-1-phenyl-1H-pyrazole (Stock: 10 mg/mL in 100% DMSO).

  • Organisms: C. albicans (ATCC 90028) and C. neoformans (ATCC 90113).

Workflow:

  • Inoculum Preparation:

    • Culture yeast on Sabouraud Dextrose Agar (SDA) for 24h at

      
      .
      
    • Suspend colonies in sterile saline to reach

      
       McFarland turbidity (
      
      
      
      CFU/mL).
    • Dilute 1:1000 in RPMI-MOPS media to achieve final test concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Perform serial 2-fold dilutions of the Test Compound in RPMI media.

    • Range:

      
       down to 
      
      
      
      .
    • Solvent Control: Final DMSO concentration must be

      
       to avoid false positives.
      
  • Incubation:

    • 
       for 24h (Candida) or 48-72h (Cryptococcus).
      
  • Readout:

    • MIC50: Lowest concentration causing

      
       reduction in turbidity compared to growth control (visually or via OD at 530 nm).
      
    • MIC90: Lowest concentration causing

      
       reduction (optically clear).
      

Data Interpretation Table:

Compound StateMIC Range (

)
InterpretationAction
Nitro-Scaffold

InactiveMust reduce nitro to amine and functionalize.
Nitro-Scaffold

Weak HitGood starting point; lipophilicity is likely adequate.
Derivatives

Lead Proceed to cytotoxicity (CC50) and MoA studies.

Mechanism of Action (MoA) Validation

The primary target for phenyl-pyrazoles is often CYP51 (Ergosterol biosynthesis). The following workflow confirms if the 4-nitro scaffold or its derivatives target this pathway.

Protocol C: Ergosterol Quantitation Assay
  • Treatment: Grow C. albicans in the presence of the test compound at sub-MIC levels (

    
    ) for 16h.
    
  • Saponification: Harvest cells, wash, and reflux in alcoholic KOH (25% KOH in ethanol) for 1h at

    
    .
    
  • Extraction: Extract sterols with

    
    -heptane.
    
  • Analysis: Scan UV absorbance between 240–300 nm.

    • Signature: Ergosterol shows a characteristic four-peak curve (262, 270, 281, 293 nm).

    • Result: A flattening of these peaks compared to control indicates CYP51 inhibition (similar to Fluconazole).

Experimental Workflows (Visualized)

Diagram 1: Synthesis & Derivatization Pathway

Caption: Workflow converting the 4-nitro scaffold into a high-affinity antifungal library.

SynthesisWorkflow Start Phenylhydrazine + Nitromalonaldehyde Core 4-nitro-1-phenyl-1H-pyrazole (The Scaffold) Start->Core Cyclization (Reflux, 2h) Reduction Reduction (H2/Pd-C or SnCl2) Core->Reduction Activation Amine 4-amino-1-phenyl-1H-pyrazole (Nucleophilic Hub) Reduction->Amine Yield >90% Library Amide/Urea Library (SAR Expansion) Amine->Library Acylation/ Sulfonylation

Diagram 2: Screening Decision Tree (CLSI M27-A4)

Caption: Logic flow for evaluating hits. CC50 = Cytotoxic Concentration 50%.

ScreeningLogic Sample Test Compound (Nitro or Derivative) MIC_Assay Primary Screen (CLSI M27-A4) Sample->MIC_Assay Check_MIC Is MIC < 16 µg/mL? MIC_Assay->Check_MIC Cytotox Cytotoxicity Assay (HepG2 Cells) Check_MIC->Cytotox Yes Discard Discard or Re-design Check_MIC->Discard No Check_SI Selectivity Index (CC50 / MIC) > 10? Cytotox->Check_SI Lead LEAD CANDIDATE (Proceed to Animal Models) Check_SI->Lead Yes Check_SI->Discard No (Toxic)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • National Institutes of Health (NIH) - PMC. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide. [Link]

  • MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues. [Link]

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Application Notes and Protocols for the Cyclocondensation Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its remarkable versatility and presence in numerous biologically active compounds have cemented its importance in drug discovery and development.[1] The pyrazole motif is a key pharmacophore in major drugs, underpinning their therapeutic effects across a range of diseases. This guide, designed for chemistry professionals, provides an in-depth exploration of the most common and robust method for its synthesis: the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, famously known as the Knorr pyrazole synthesis. We will dissect the underlying mechanisms, provide detailed, field-proven protocols, and explore key experimental variables that influence reaction outcomes.

Theoretical Background: The Mechanism of Pyrazole Formation

The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation reaction.[2] The generally accepted mechanism proceeds through a series of well-defined steps, initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound.

The key mechanistic steps are as follows:

  • Hydrazone Formation: The reaction typically begins with the acid-catalyzed addition of the hydrazine to one of the carbonyls of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step forms a five-membered cyclic intermediate.

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water to form the stable, aromatic pyrazole ring. This final step is often the driving force for the reaction.

G reagents 1,3-Dicarbonyl Compound + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (-H₂O) cyclic_intermediate Cyclic Hemiaminal Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product (Aromatic) cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: General reaction mechanism for the Knorr pyrazole synthesis.

A critical consideration in this synthesis, particularly for drug development applications, is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. This selectivity is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions.[3]

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, a classic example of the Knorr synthesis.

Materials and Reagents:

  • Hydrazine sulfate ((NH₂)₂·H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Acetylacetone (2,4-pentanedione)

  • Ether (diethyl ether)

  • Saturated sodium chloride solution (brine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Petroleum ether (90–100 °C)

  • Deionized water

Equipment:

  • 1-L round-bottomed flask

  • Separatory funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

Procedure:

  • Preparation of Hydrazine Solution: In a 1-L round-bottomed flask equipped with a stirrer, dissolve 65 g (0.5 mole) of hydrazine sulfate and 80 g (2.0 moles) of sodium hydroxide in 300 ml of water.

  • Reaction Setup: Immerse the flask in an ice bath to cool the solution. Place a thermometer in the flask to monitor the temperature.

  • Addition of Dicarbonyl: Once the temperature of the mixture reaches 15°C, begin the dropwise addition of 50 g (0.50 mole) of acetylacetone with continuous stirring. Maintain the temperature at approximately 15°C throughout the addition. This addition should take about 30 minutes.

  • Reaction: After the addition is complete, continue to stir the mixture at 15°C for an additional hour. During this time, the 3,5-dimethylpyrazole product will begin to precipitate.

  • Work-up - Extraction:

    • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

    • Transfer the mixture to a 1-L separatory funnel and perform an extraction with 125 ml of ether.

    • Separate the layers and extract the aqueous layer four more times with 40-ml portions of ether.

    • Combine all the ether extracts.

  • Washing and Drying: Wash the combined ether extracts once with a saturated sodium chloride solution. Dry the ether solution over anhydrous potassium carbonate.

  • Isolation of Crude Product: Remove the ether by distillation using a rotary evaporator. The resulting slightly yellow crystalline residue is crude 3,5-dimethylpyrazole. Drying under reduced pressure should yield 37–39 g (77–81%) of product with a melting point of 107–108°C.

  • Purification (Optional): The product is often of sufficient purity after the initial isolation. For higher purity, the crude product can be recrystallized from approximately 250 ml of 90–100° petroleum ether. This should yield 35–37 g (73–77%) of practically colorless material with the same melting point.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification prep Prepare Hydrazine Solution in Flask cool Cool to 15°C in Ice Bath prep->cool add_dicarbonyl Add Acetylacetone (dropwise at 15°C) cool->add_dicarbonyl stir Stir for 1 hour at 15°C add_dicarbonyl->stir extract Dilute with H₂O & Extract with Ether stir->extract wash_dry Wash with Brine & Dry over K₂CO₃ extract->wash_dry isolate Evaporate Solvent wash_dry->isolate purify Recrystallize from Petroleum Ether isolate->purify

Caption: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.

Comparative Analysis of Reaction Parameters

The efficiency and outcome of the pyrazole cyclocondensation can be significantly influenced by the choice of catalyst, solvent, and energy source. The following table summarizes various approaches, providing a comparative overview for protocol optimization.

Starting Materials (Dicarbonyl + Hydrazine)CatalystSolventConditionsYield (%)Reference(s)
Acetylacetone + Hydrazine HydrateGlacial Acetic AcidWater50°C, 3 hours>90[4]
Ethyl Acetoacetate + PhenylhydrazineNoneNoneReflux, 1 hourHigh[5]
1,3-Diketones + ArylhydrazinesNano-ZnONone120°Cup to 95[6]
1,3-Dicarbonyls + HydrazinesAmberlyst-70WaterRoom Temp.80-95[7]
Chalcones + Hydrazine HydrochlorideBasic (KOH)EthanolRoom Temp.High[8]
Benzaldehydes, Ethyl-3-oxobutanoate, PhenylhydrazineNoneWaterMicrowave (RT, 20 min)High[9]
1,3-Diketone + MethylhydrazineNone1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp.High (Improved Regioselectivity)

Advanced Topics: Controlling Regioselectivity and Purification Strategies

Controlling Regioselectivity:

As previously mentioned, the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to a mixture of regioisomers, which can be challenging to separate. Several strategies can be employed to control the regioselectivity:

  • Solvent Effects: The use of highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity. These solvents can preferentially solvate and activate one of the carbonyl groups, directing the initial attack of the hydrazine.

  • pH Control: Adjusting the pH of the reaction mixture can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby altering the relative reactivity of the nucleophilic and electrophilic centers.

  • Catalyst Selection: Lewis acid catalysts can coordinate to the dicarbonyl compound, enhancing the electrophilicity of one carbonyl over the other and directing the reaction pathway.[3]

  • Substrate Modification: Modifying the electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine can steer the reaction towards a single isomer. For instance, a bulky substituent on the dicarbonyl may sterically hinder the approach of the hydrazine to the adjacent carbonyl group.

Purification of Pyrazole Products:

The purification of pyrazoles is crucial for their application in drug development and materials science. The choice of method depends on the physical properties of the pyrazole and the nature of the impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrazoles.[10] The key is to find a suitable solvent or solvent system in which the pyrazole has high solubility at elevated temperatures and low solubility at room or lower temperatures.[11] Common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[12] The main advantage of recrystallization is its potential to yield very pure material in a single step.[10]

  • Column Chromatography: For non-crystalline products or for the separation of regioisomers, silica gel column chromatography is a standard technique.[13] A typical eluent system is a gradient of ethyl acetate in hexane.[3] For basic pyrazoles that may interact strongly with acidic silica gel, the silica can be deactivated by adding a small amount of a tertiary amine like triethylamine to the eluent.[12]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the pyrazole, which can then be extracted back into an organic solvent.[14]

  • Purification via Salt Formation: Pyrazoles can be converted into their acid addition salts (e.g., with sulfuric or oxalic acid), which can then be purified by crystallization.[15] The pure salt can then be neutralized to regenerate the pure pyrazole. This method can be particularly effective for separating isomeric byproducts.[15]

Conclusion

The cyclocondensation reaction to form pyrazoles is a powerful and versatile tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism and the influence of key reaction parameters such as catalyst, solvent, and temperature, researchers can optimize the synthesis of a wide array of pyrazole derivatives. Furthermore, strategic control over regioselectivity and the application of appropriate purification techniques are paramount to obtaining pure, well-characterized compounds essential for advancing drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide for professionals seeking to leverage the Knorr pyrazole synthesis and its modern variations in their research endeavors.

References

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  • Chemistry LibreTexts. (2023).

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Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazoles and the Efficiency of One-Pot Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs, agrochemicals, and functional materials. Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions. Traditionally, the synthesis of substituted pyrazoles involves multi-step sequences that can be time-consuming, generate significant waste, and often result in modest overall yields.

One-pot synthesis methodologies have emerged as a powerful and elegant solution to these challenges. By combining multiple reaction steps into a single, continuous process without the isolation of intermediates, these strategies offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact.[1][2][3] This guide provides an in-depth exploration of several field-proven, one-pot methods for the synthesis of substituted pyrazole derivatives, designed for researchers, scientists, and professionals in drug development. Each protocol is presented with a detailed explanation of the underlying mechanistic principles, practical experimental steps, and key considerations for successful implementation.

Method 1: Three-Component Condensation and In-Situ Oxidation

This highly convergent approach constructs the pyrazole ring by combining an aldehyde, a ketone, and a hydrazine in a single reaction vessel. The key to this method is the initial formation of a pyrazoline intermediate, which is then oxidized in situ to the aromatic pyrazole.[4][5] This strategy is particularly valuable for its operational simplicity and the ready availability of the starting materials.

Causality and Mechanistic Rationale

The reaction proceeds through a cascade of well-defined steps. Initially, a Claisen-Schmidt condensation between the aldehyde and the ketone, typically under basic or acidic catalysis, forms an α,β-unsaturated ketone (a chalcone intermediate).[6][7] This intermediate then undergoes a Michael addition with hydrazine, followed by an intramolecular cyclization and dehydration to yield a 4,5-dihydropyrazole (pyrazoline). The final and crucial step is the oxidation of the pyrazoline to the corresponding pyrazole. The choice of oxidant is critical and dictates the reaction conditions and potential side products.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazoline Formation cluster_2 Step 3: Oxidation Aldehyde Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) Aldehyde->Chalcone Ketone Ketone Ketone->Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidant Oxidant (e.g., O2/DMSO, Br2) Oxidant->Pyrazole

Figure 1: Workflow for the three-component synthesis of pyrazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles via Oxygen Oxidation

This protocol utilizes a greener oxidation method, employing molecular oxygen in dimethyl sulfoxide (DMSO).[4][5]

Materials:

  • Aryl or alkyl ketone (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Hydrazine monohydrochloride (1.2 mmol)

  • Dimethyl sulfoxide (DMSO, 5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottom flask, add the ketone (1.0 mmol), aldehyde (1.0 mmol), hydrazine monohydrochloride (1.2 mmol), and DMSO (5 mL).

  • Fit the flask with a reflux condenser open to the atmosphere (or with an oxygen balloon).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. The high oxygen solubility in DMSO at elevated temperatures facilitates the oxidation.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Self-Validation and Trustworthiness:

  • Intermediate Detection: During the reaction, it is possible to detect the pyrazoline intermediate by LC-MS, confirming the progression of the reaction cascade.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the pyrazoline CH-CH₂ signals and the appearance of aromatic pyrazole signals in the NMR spectrum are key indicators of a successful reaction.

Data Summary
EntryKetoneAldehydeOxidantYield (%)Reference
1AcetophenoneBenzaldehydeO₂/DMSO85[5]
2Propiophenone4-ChlorobenzaldehydeBr₂92[5]
3Cyclohexanone4-MethoxybenzaldehydeO₂/DMSO78[5]

Method 2: Microwave-Assisted One-Pot Synthesis of Pyrazolones

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods.[1][8][9] This protocol details a solvent-free, three-component reaction for the synthesis of medicinally relevant 4-arylidenepyrazolones.[8][10]

Causality and Mechanistic Rationale

This method involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), a hydrazine derivative, and an aromatic aldehyde. The reaction first forms a pyrazolone intermediate through the condensation of the β-ketoester and hydrazine. This is followed by a Knoevenagel condensation between the active methylene group of the pyrazolone and the aromatic aldehyde to yield the final 4-arylidenepyrazolone. Microwave irradiation provides rapid and uniform heating, accelerating both condensation steps.[8][10]

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Knoevenagel Condensation Ketoester β-Ketoester Pyrazolone Pyrazolone Intermediate Ketoester->Pyrazolone Hydrazine Hydrazine Hydrazine->Pyrazolone FinalProduct 4-Arylidenepyrazolone Pyrazolone->FinalProduct Aldehyde Aromatic Aldehyde Aldehyde->FinalProduct MW Microwave Irradiation (Solvent-Free) MW->Pyrazolone MW->FinalProduct

Figure 2: Microwave-assisted one-pot synthesis of 4-arylidenepyrazolones.

Experimental Protocol: Solvent-Free Synthesis of 4-Arylidenepyrazolones

Materials:

  • Ethyl acetoacetate (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Microwave vial (10 mL) with a magnetic stir bar

Procedure:

  • In a microwave vial, combine ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).

  • Seal the vial and place it in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture at a power of 420 W for 10-15 minutes. The reaction efficiency is highly dependent on the microwave power.[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Add a small amount of ethanol to the solidified reaction mixture and triturate to obtain a solid.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

  • The product is often pure enough for most applications, but can be further purified by recrystallization from ethanol if necessary.

Self-Validation and Trustworthiness:

  • Optimization: The reaction time and microwave power should be optimized for each substrate combination to maximize yield and minimize side product formation.[8]

  • Comparison to Conventional Heating: Running a parallel reaction using conventional heating (e.g., in an oil bath at the same temperature) will highlight the significant rate enhancement provided by microwave irradiation.

  • Purity Assessment: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Data Summary
EntryAldehydeMicrowave Power (W)Time (min)Yield (%)Reference
1Benzaldehyde4201092[8][10]
24-Nitrobenzaldehyde4201098[8][10]
32-Chlorobenzaldehyde4201585[8][10]

Method 3: Multicomponent Synthesis of Fully Substituted Pyrazoles

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, offering a highly efficient route to complex molecules in a single step.[3][11] This protocol describes a one-pot, three-component synthesis of fully substituted pyrazoles from an aldehyde, an arylhydrazine, and a β-diketone or β-ketoester under solvent-free conditions, catalyzed by tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈).[11]

Causality and Mechanistic Rationale

The reaction is initiated by the condensation of the aldehyde and the arylhydrazine to form a hydrazone intermediate. The catalyst, (TBA)₂S₂O₈, plays a dual role: it catalyzes the keto-enol tautomerization of the β-dicarbonyl compound and activates the hydrazone intermediate.[11] The enol form of the dicarbonyl compound then undergoes a Michael addition to the activated hydrazone, followed by intramolecular cyclization and dehydration to afford the fully substituted pyrazole. The regioselectivity of the reaction is excellent.[11]

Experimental Protocol: (TBA)₂S₂O₈ Catalyzed Synthesis

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Arylhydrazine (1.0 mmol)

  • β-Diketone or β-ketoester (e.g., acetylacetone) (1.0 mmol)

  • Tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈) (10 mol%)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), arylhydrazine (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and (TBA)₂S₂O₈ (0.1 mmol).

  • Heat the mixture at 80 °C under solvent-free conditions with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol (10 mL) and stir for a few minutes.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

Self-Validation and Trustworthiness:

  • Catalyst Role: Performing the reaction in the absence of the (TBA)₂S₂O₈ catalyst will result in significantly lower yields and longer reaction times, demonstrating its crucial role.

  • Regiochemistry Confirmation: The regiochemistry of the final pyrazole should be unambiguously confirmed using 2D NMR techniques (e.g., NOESY or HMBC) to correlate the substituents on the pyrazole ring.

  • Broad Substrate Scope: This method has been shown to be effective for a wide range of aldehydes, arylhydrazines, and β-dicarbonyl compounds, highlighting its versatility.[11]

Conclusion

The one-pot synthesis of substituted pyrazoles represents a significant advancement in synthetic efficiency and green chemistry. The protocols detailed in this guide—the three-component condensation/oxidation, the microwave-assisted synthesis of pyrazolones, and the multicomponent synthesis of fully substituted pyrazoles—offer reliable and versatile methods for accessing this important class of heterocycles. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can leverage these powerful strategies to accelerate the discovery and development of novel pyrazole-based compounds for a wide array of applications.

References

  • Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

  • Farooq, U., & Ngaini, Z. (2019). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education, 19(1), 235-240. Available at: [Link]

  • Yao, H., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, L., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3596-3604. Available at: [Link]

  • Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. (n.d.). Request PDF. Available at: [Link]

  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. (2012). Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • One-pot synthesis of pyrazole-derivatives. (n.d.). ResearchGate. Available at: [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2015). PMC. Available at: [Link]

  • Efficient one-pot synthesis of substituted pyrazoles. (2015). ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Organic Chemistry Portal. Available at: [Link]

  • One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. Available at: [Link]

  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). ResearchGate. Available at: [Link]

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. Available at: [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). Biological and Experimental Pharmaceutical Sciences. Available at: [Link]

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High-yield synthesis of 4-nitro-1-phenyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the High-Yield Synthesis of 4-Nitro-1-Phenyl-1H-Pyrazole Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust, high-yield, two-step methodology for the synthesis of 4-nitro-1-phenyl-1H-pyrazole derivatives. These compounds serve as crucial scaffolds in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1][2][3] This document provides field-proven protocols, explains the underlying chemical principles governing the synthetic choices, and outlines a self-validating framework for ensuring the integrity of the final product. The target audience includes researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this important class of molecules.

Introduction: The Significance of the 4-Nitropyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous pharmacologically active agents.[3][4] Its unique structural and electronic properties allow for diverse intermolecular interactions, making it a cornerstone in the design of therapeutic agents targeting a vast range of conditions, including inflammation, cancer, microbial infections, and neurological disorders.[1][2][5]

The introduction of a nitro group at the C4 position of the 1-phenyl-1H-pyrazole core further modulates its electronic profile and can enhance its biological efficacy or provide a synthetic handle for further functionalization. The electron-withdrawing nature of the nitro group can influence the molecule's binding affinity to biological targets and is a key feature in many potent bioactive compounds. Therefore, a reliable and high-yielding synthesis of 4-nitro-1-phenyl-1H-pyrazoles is of paramount importance for advancing drug discovery programs.

This guide focuses on a logical and efficient two-step approach: first, the construction of the 1-phenyl-1H-pyrazole backbone via the classical Knorr cyclocondensation, followed by a highly regioselective nitration at the C4 position.

Strategic Overview: A Two-Step Pathway to the Target Molecule

The synthesis is logically divided into two primary stages to maximize yield and purity while ensuring high regioselectivity.

  • Part A: Knorr Pyrazole Synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine to form the 1-phenyl-1H-pyrazole core.[6] This method is renowned for its efficiency and broad applicability.

  • Part B: Regioselective C4-Nitration. The pre-formed pyrazole is subjected to controlled nitration. The choice of nitrating agent is critical to selectively functionalize the electron-rich C4 position of the pyrazole ring without affecting the phenyl substituent.[7][8]

G cluster_0 Part A: Knorr Pyrazole Synthesis cluster_1 Part B: Regioselective Nitration A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Phenylhydrazine B->C D 1-Phenyl-1H-pyrazole C->D F Electrophilic Aromatic Substitution D->F E Nitrating Agent (e.g., HNO3/Ac2O) E->F G 4-Nitro-1-phenyl-1H-pyrazole (Final Product) F->G

Figure 1: Overall two-step synthetic workflow.

Part A: Synthesis of the 1-Phenyl-1H-pyrazole Core

Mechanistic Rationale

The Knorr pyrazole synthesis is a classic and reliable method for forming the pyrazole ring.[6] The reaction proceeds via the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, such as malondialdehyde or acetylacetone. The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of the phenylhydrazine.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole

This protocol uses malondialdehyde bis(dimethyl acetal) as a stable precursor to the reactive 1,3-dicarbonyl compound.

Materials & Equipment:

  • Malondialdehyde bis(dimethyl acetal)

  • Phenylhydrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add malondialdehyde bis(dimethyl acetal) (1.0 eq) and ethanol (50 mL).

  • Add concentrated HCl (2.0 eq) dropwise while stirring. The mixture is stirred at room temperature for 1 hour to hydrolyze the acetal to the free dialdehyde.

  • Add phenylhydrazine (1.05 eq) dropwise to the solution. The reaction mixture will typically warm up and may change color.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize carefully with saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-phenyl-1H-pyrazole.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to afford pure 1-phenyl-1H-pyrazole as a crystalline solid or oil.

Data Summary
ReagentMolar Eq.PurposeTypical Yield
Malondialdehyde bis(dimethyl acetal)1.01,3-Dicarbonyl source85-95%
Phenylhydrazine1.05Forms the pyrazole ring
Conc. HCl2.0Acid catalyst for acetal hydrolysis
EthanolSolventReaction medium

Part B: Regioselective Nitration at the C4-Position

Mechanistic Rationale & Causality

The direct nitration of 1-phenyl-1H-pyrazole requires careful selection of the nitrating agent to achieve the desired regioselectivity. The pyrazole ring is an electron-rich aromatic system, and the C4 position is particularly susceptible to electrophilic attack. However, the phenyl ring at the N1 position is also susceptible to nitration under harsh conditions (e.g., a mixture of concentrated nitric and sulfuric acids).[7][8]

To ensure high yield and selectivity for the 4-nitro product, a milder nitrating agent is employed. A mixture of nitric acid and acetic anhydride is ideal.[7] This combination generates acetyl nitrate (in situ), a less aggressive electrophile than the nitronium ion (NO₂⁺) formed in mixed acid. This allows for selective nitration of the highly activated C4 position of the pyrazole ring while leaving the less activated phenyl ring untouched. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and prevent side reactions.

Figure 2: Mechanism of C4-Nitration. Note: Generic images are used to represent the chemical structures in this diagram.

Detailed Experimental Protocol: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

Materials & Equipment:

  • 1-Phenyl-1H-pyrazole (from Part A)

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice-water bath

  • Crushed ice

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cool the flask in an ice-water bath to 0-5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (2 volumes) while cooling in an ice bath. Caution: This addition is exothermic.

  • Add the freshly prepared nitrating mixture dropwise to the cooled pyrazole solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-nitro-1-phenyl-1H-pyrazole, typically as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol.

Data Summary
ReagentMolar Eq.PurposeTypical Yield
1-Phenyl-1H-pyrazole1.0Substrate80-90%
Fuming Nitric Acid1.1Source of electrophile (NO₂⁺)
Acetic AnhydrideSolventGenerates milder nitrating agent

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis is confirmed through rigorous in-process monitoring and final product characterization. This ensures reproducibility and provides confidence in the identity and purity of the target compound.

  • Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the formation of products in both steps. This prevents incomplete reactions or the formation of byproducts due to excessive reaction times.

  • Purification: The purification steps (distillation, recrystallization, filtration) are crucial for removing unreacted reagents, catalysts, and any minor side products.

  • Structural Verification: The identity and purity of the intermediate and final product must be confirmed by a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For 4-nitro-1-phenyl-1H-pyrazole, one would expect to see characteristic signals for the phenyl protons and the two remaining pyrazole protons (at C3 and C5), which will be distinct from the three pyrazole protons in the starting material.[9]

    • Infrared (IR) Spectroscopy: The appearance of strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively, confirms the presence of the nitro (NO₂) group.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful addition of the nitro group.

    • Melting Point Analysis: A sharp melting point for the final crystalline product indicates high purity.

Conclusion

This application note outlines a highly efficient, reliable, and scalable two-step synthesis of 4-nitro-1-phenyl-1H-pyrazole. By leveraging the classic Knorr synthesis for the core construction and a carefully controlled regioselective nitration, this protocol provides a high-yield route to a valuable building block for pharmaceutical and agrochemical research. The detailed explanation of the underlying chemical principles and the integrated analytical validation framework ensures that researchers can confidently implement this methodology.

References

  • Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. Journal of Organic Chemistry. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • The Growing Importance of Pyrazole Derivatives: A Focus on 4-Antipyrinecarboxaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Scilit. Available from: [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Nitropyrazoles. ResearchGate. Available from: [Link]

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Application Note: High-Throughput In Vitro Screening of 4-Nitro-1-Phenyl-1H-Pyrazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as a core scaffold for diverse bioactive agents. Specifically, 4-nitro-1-phenyl-1H-pyrazole analogues have garnered significant attention due to their potent antimicrobial properties.

The structural logic of these analogues is two-fold:

  • The 1-Phenyl Ring: Provides lipophilicity essential for penetrating bacterial cell membranes. Substitutions on this ring (e.g., halogens) often modulate bio-availability and potency.

  • The 4-Nitro Group: Acts as a strong electron-withdrawing group (EWG). In many antimicrobial contexts, nitro groups are critical for mechanism of action, potentially undergoing bioreduction by bacterial nitroreductases to form reactive intermediates that damage DNA or inhibit essential enzymes, similar to the mechanism of metronidazole.

This Application Note provides a rigorous, standardized workflow for the in vitro screening of these compounds. Unlike generic protocols, this guide addresses the specific solubility challenges and colorimetric interference potential associated with nitro-pyrazole derivatives.

Compound Management & Pre-Analytical Phase

Challenge: 4-nitro-1-phenyl-1H-pyrazole derivatives are typically hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative results (compound not available to bacteria) or false-positive optical density readings (precipitate scattering light).

Protocol: Stock Solution Preparation
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Grade or higher. Avoid ethanol, as it evaporates during plate setup, altering concentrations.

  • Concentration: Prepare a 10 mg/mL or 10 mM master stock.

    • Validation: Sonicate for 5–10 minutes if visual particulates remain.

  • Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Self-Validating Solubility Check

Before biological testing, perform a "Mock Dilution":

  • Dilute the stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the highest test concentration (e.g., 512 µg/mL).

  • Incubate for 2 hours at 37°C.

  • Check: Inspect for turbidity or crystal formation. If precipitate forms, the maximum testable concentration must be lowered, or a solubility enhancer (e.g., 0.02% Tween 80) must be validated against the test organism.

Primary Screening: Resazurin-Based Broth Microdilution (MIC)

While optical density (


) is standard, nitro-pyrazoles can be colored (yellow/orange), interfering with absorbance readings. We utilize a Resazurin (Alamar Blue) Kinetic Assay , which relies on metabolic reduction (Blue 

Pink) rather than turbidity.

Standard Reference: CLSI M07-A10 [1].

Experimental Workflow

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilute 2. Compound Dilution (2-fold serial in CAMHB) Prep->Dilute Add Bacteria Incubate 3. Incubation (18-24h @ 37°C) Dilute->Incubate Add_Dye 4. Add Resazurin (0.015% solution) Incubate->Add_Dye Read 5. Readout (Visual or Fluorescence) Add_Dye->Read 1-4h Reaction

Figure 1: Resazurin-based MIC determination workflow. This method eliminates interference from compound color or precipitation.

Step-by-Step Protocol
  • Plate Setup: Use sterile 96-well flat-bottom plates.

    • Columns 1–10: Test Compound (Serial 2-fold dilution, e.g., 256 µg/mL to 0.5 µg/mL).

    • Column 11 (GC): Growth Control (Bacteria + Media + DMSO solvent control).

    • Column 12 (SC): Sterility Control (Media only).

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Inoculation: Add 50 µL of diluted inoculum to wells containing 50 µL of compound. Final bacterial density

    
     CFU/mL.
    
    • Critical Control: Final DMSO concentration must be

      
       (v/v).
      
  • Incubation: 37°C for 18–24 hours (bacteria) or 48 hours (fungi/yeast).

  • Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 1–4 hours.

  • Interpretation:

    • Blue: No growth (Metabolically inactive).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration remaining Blue .

Secondary Screening: MBC & Time-Kill Kinetics

The MIC indicates inhibition, but not necessarily death. For nitro-pyrazoles, determining the Minimum Bactericidal Concentration (MBC) is vital to classify the drug as bacteriostatic or bactericidal.

MBC Protocol
  • Identify the MIC well and the 2-3 wells with concentrations above the MIC (supramic).

  • Aspirate 10 µL from these "clear" wells.

  • Spot onto nutrient agar plates (MHA).

  • Incubate for 24 hours.

  • Calculation: The MBC is the concentration killing

    
     of the initial inoculum (i.e., 
    
    
    
    colonies usually visible on the spot).
Hit Validation Logic

Use the ratio of MBC to MIC to characterize the mechanism:

Mechanism_Logic Start Calculate Ratio: MBC / MIC Ratio_Low Ratio ≤ 4 (e.g., MIC=2, MBC=4) Start->Ratio_Low Ratio_High Ratio > 4 (e.g., MIC=2, MBC=32) Start->Ratio_High Concl_Cidal BACTERICIDAL (Preferred for acute infections) Ratio_Low->Concl_Cidal Concl_Static BACTERIOSTATIC (Inhibits growth only) Ratio_High->Concl_Static

Figure 2: Classification logic for antimicrobial candidates based on MBC/MIC ratios.

Advanced Characterization: Selectivity Index (SI)

A potent antibiotic is useless if it kills mammalian cells at the same concentration. The Selectivity Index (SI) is the primary metric for safety.



Protocol: Cytotoxicity (MTT Assay)
  • Cell Line: Use Vero (kidney epithelial) or HepG2 (liver) cells.

  • Seeding:

    
     cells/well in DMEM media; adhere overnight.
    
  • Treatment: Add pyrazole analogues (same range as MIC: 0.5 – 256 µg/mL). Incubate 24h.

  • Readout: Add MTT reagent. Viable mitochondria convert MTT to purple formazan. Dissolve crystals in DMSO and read Absorbance at 570 nm.

  • Calculation: Determine the concentration causing 50% cell death (

    
    ).
    

Interpretation:

  • SI > 10: Promising therapeutic window.[1]

  • SI < 1: Compound is toxic; likely acting as a general biocide rather than a specific antimicrobial.

Data Presentation Template

Summarize your screening campaign using the following table structure to allow rapid comparison of Structure-Activity Relationships (SAR).

Compound IDR-Group (Phenyl)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]MBC (S. aureus)SI (Vero Cells)Status
PZ-01 -H64>128N/D1.2Inactive
PZ-04 -4-Cl4168>50Hit
PZ-09 -4-NO224322.5Toxic
Cipro (Control)0.50.0151>100Ref

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] CLSI.[3][4][5][6] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Idhayadhulla, A., et al. (2014).[7] Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of King Saud University - Science, 26(4). [Link]

  • McGaw, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids... BMC Complementary and Alternative Medicine. [Link]

Sources

Utilizing 4-nitro-1-phenyl-1H-pyrazole in the synthesis of Schiff base ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational workflow for utilizing 4-nitro-1-phenyl-1H-pyrazole as a precursor scaffold in the synthesis of bioactive Schiff base ligands. The protocol addresses the chemical inertness of the nitro group by establishing a validated reduction pathway to the corresponding amine, followed by condensation with aryl aldehydes. These ligands exhibit significant utility in coordination chemistry (N-donor chelators) and medicinal chemistry (antimicrobial and anticancer agents).[1]

Strategic Rationale & Chemistry

The 1-phenyl-1H-pyrazole core is a privileged pharmacophore. However, the commercial availability of the nitro derivative (4-nitro-1-phenyl-1H-pyrazole) presents a synthetic bottleneck: the nitro group (


) lacks the nucleophilicity required for imine formation.

To utilize this molecule for Schiff base synthesis, a two-phase activation strategy is required:

  • Chemoselective Reduction: Transformation of the electron-withdrawing nitro group into an electron-donating amino group (

    
    ).
    
  • Acid-Catalyzed Condensation: Reaction of the generated nucleophile with electrophilic carbonyls (aldehydes) to form the azomethine (

    
    ) linkage.
    

Key Structural Insight: The phenyl ring at the N1 position exerts an inductive electron-withdrawing effect, slightly reducing the basicity of the C4-amine. Consequently, acid catalysis is strictly required during the Schiff base condensation step to activate the carbonyl partner.

Experimental Protocols

Phase 1: Precursor Activation (Nitro Reduction)

Objective: Synthesize 4-amino-1-phenyl-1H-pyrazole from 4-nitro-1-phenyl-1H-pyrazole.

Method A: Tin(II) Chloride Reduction (Robust/Lab Scale) This method is preferred for its operational simplicity and tolerance of moisture.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-nitro-1-phenyl-1H-pyrazole (10 mmol) in Ethanol (50 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (

    
    ) (50 mmol, 5 equiv.) followed by dropwise addition of Concentrated HCl  (10 mL).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (
    
    
    
    ) should disappear.
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Neutralize with 20% NaOH solution until pH

      
       8–9 (precipitates tin salts).
      
    • Filter through a Celite pad to remove inorganic salts.

    • Extract the filtrate with Ethyl Acetate (

      
       mL).
      
  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: 75–85%

    • Appearance: Pale yellow to brown solid.

Method B: Catalytic Hydrogenation (High Purity/Green) Alternative for scale-up to avoid heavy metal waste.

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol.[1][2][5]

  • Conditions:

    
     balloon (1 atm), RT, 12 hours. Filter catalyst carefully (pyrophoric) and evaporate solvent.
    
Phase 2: Schiff Base Ligand Synthesis

Objective: Condensation of 4-amino-1-phenyl-1H-pyrazole with aryl aldehydes.[6]

Reagents:

  • Amine: 4-amino-1-phenyl-1H-pyrazole (from Phase 1).

  • Aldehyde: Aryl aldehyde (e.g., Salicylaldehyde, 4-Chlorobenzaldehyde).

  • Catalyst: Glacial Acetic Acid.[4]

Step-by-Step Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve the Amine (5 mmol) and the stoichiometric equivalent of the Aldehyde (5 mmol) in Absolute Ethanol (20 mL).

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid .

    • Note: Without acid, the reaction may stall at the carbinolamine intermediate due to the lower nucleophilicity of the pyrazole amine.

  • Reaction: Reflux for 6–10 hours.

    • Visual Cue: A color change (often to yellow, orange, or red) typically indicates imine formation.

  • Crystallization:

    • Concentrate the solvent to half volume.

    • Cool in an ice bath. The Schiff base should precipitate.[5]

    • Filter and wash with cold ethanol.

  • Purification: Recrystallize from hot Ethanol/DMF mixtures if necessary.

Characterization & Validation

To validate the structure, compare spectral data against the following benchmarks.

TechniqueParameterExpected SignalMechanistic Interpretation
FT-IR


Formation of azomethine bond (Strong, sharp peak).
FT-IR

DisappearanceLoss of the doublet at

confirms amine consumption.
1H NMR


Singlet. Diagnostic proton for the Schiff base linkage.[5]
1H NMR


If using salicylaldehyde, the phenolic proton shifts downfield due to intramolecular H-bonding.

Workflow Visualization

The following diagram illustrates the critical path from the nitro-precursor to the metal-coordinated ligand.

G cluster_0 Critical Control Point Nitro 4-nitro-1-phenyl-1H-pyrazole (Precursor) Reduction Reduction Step (SnCl2/HCl or Pd/C) Nitro->Reduction Phase 1 Amine 4-amino-1-phenyl-1H-pyrazole (Nucleophile) Reduction->Amine -O2 / +H2 Condensation Condensation (EtOH, Reflux, AcOH) Amine->Condensation Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Condensation SchiffBase Schiff Base Ligand (Azomethine) Condensation->SchiffBase -H2O (Dehydration) MetalComplex Metal Complex (M-L Coordination) SchiffBase->MetalComplex + Metal Salt (Cu, Co, Ni)

Caption: Synthesis pathway transforming the inert nitro-pyrazole into a coordination-ready Schiff base ligand.

Applications & Biological Relevance

A. Coordination Chemistry (Ligand Systems) The synthesized Schiff bases act as bidentate (NO) or tridentate (ONO) ligands depending on the aldehyde used (e.g., salicylaldehyde provides an -OH donor).

  • Protocol for Complexation: React the Schiff base (2 equiv.) with Metal(II) Acetate/Chloride (1 equiv.) in Methanol.

  • Geometry: Commonly forms Octahedral or Square Planar complexes with Cu(II), Co(II), and Ni(II).

B. Pharmaceutical Potential [4][7][8][9][10]

  • Antimicrobial: The azomethine linkage (

    
    ) is critical for bioactivity.[8] Derivatives have shown efficacy against S. aureus and E. coli by interfering with bacterial cell wall synthesis [1].
    
  • Anticancer: Pyrazole-Schiff bases have demonstrated cytotoxicity against HCT116 (colon cancer) lines, often outperforming standard drugs like Etoposide in specific assays [2].[7]

References

  • Baluja, S., & Chanda, S. (2016).[4] Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine.[4] Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2), 296-309.

  • Villarreal-Gómez, L. J., et al. (2020).[11] Biological activity of new Schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate.[7]

  • Metwally, M. A., et al. (2013).[9] Synthesis of 1-Methyl-, 4-Nitro-, 4-Amino-, and 4-Iodo-1,2-dihydro-3H-pyrazol-3-ones.[12] ChemInform.

Sources

Application Note: Optimized Wittig Olefination Protocols for Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The vinyl pyrazole motif is a cornerstone in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, VEGFR inhibitors). While the Wittig reaction is the standard method for installing these alkene handles, pyrazole-4-carbaldehydes and pyrazole-3-carbaldehydes present unique synthetic challenges that often lead to stalled reactions or low yields in standard protocols.

Critical Substrate Analysis

Before initiating the experiment, you must classify your substrate based on two factors: N-H Acidity and Ylide Stability .

  • The N-H Acidity Trap: Unsubstituted 1H-pyrazoles have a pKa of ~14. The bases required to generate non-stabilized ylides (e.g., n-BuLi, NaH, KOt-Bu) are strong enough to deprotonate the pyrazole nitrogen (

    
    ).
    
    • Consequence: The pyrazole acts as a proton sink, consuming the ylide or base equivalents. The resulting pyrazolyl anion is electron-rich, drastically reducing the electrophilicity of the aldehyde carbonyl, shutting down the reaction.

    • Solution:N-Protection is mandatory for high yields with non-stabilized ylides. (Recommended: THP, SEM, or Boc).

  • Stereochemical Control (

    
     vs. 
    
    
    
    ):
    • Stabilized Ylides (e.g., Ph

      
      P=CHCO
      
      
      
      Et):
      Yield thermodynamically stable (
      
      
      )-alkenes
      .[1]
    • Non-Stabilized Ylides (e.g., Ph

      
      P=CH
      
      
      
      ):
      Yield kinetically controlled (
      
      
      )-alkenes
      (unless Schlosser modification is used).[2][3]

Mechanistic Pathway

The reaction proceeds through a [2+2] cycloaddition forming an oxaphosphetane intermediate.[1][2] Understanding this intermediate is key to troubleshooting stereoselectivity.

WittigMechanism Start Phosphonium Salt (Ph3P-CH2-R)+ X- Ylide Phosphonium Ylide (Ph3P=CH-R) Start->Ylide Deprotonation Base Base (NaH / KOtBu) Base->Ylide Betaine Betaine (Zwitterion) Ylide->Betaine Li+ present Oxa Oxaphosphetane (4-Membered Ring) Ylide->Oxa + Aldehyde [2+2] Cycloaddition Aldehyde Pyrazole Aldehyde (R'-CHO) Aldehyde->Oxa Betaine->Oxa Products Alkene (E/Z) + Ph3P=O Oxa->Products Cycloreversion Driving Force: P=O Bond

Figure 1: Mechanistic flow of the Wittig reaction. Note that under salt-free conditions, the reaction bypasses the Betaine intermediate, favoring direct Oxaphosphetane formation.

Experimental Protocols

Protocol A: Synthesis of ( )-Vinyl Pyrazoles (Stabilized Ylides)

Best for: Installing esters, ketones, or conjugated systems.

Reagents:

  • Substrate: 1-Protected-pyrazole-4-carbaldehyde (1.0 equiv).

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv).

  • Solvent: Toluene (preferred for higher temp) or DCM.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole aldehyde (1.0 equiv) in anhydrous Toluene (0.5 M concentration).

  • Ylide Addition: Add the stabilized ylide (1.2 equiv) in one portion. These ylides are air-stable solids.

  • Reaction: Heat the mixture to reflux (110°C) for 4–12 hours.

    • Note: Stabilized ylides are less reactive; room temperature is often insufficient for electron-rich pyrazole aldehydes.

  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the aldehyde peak.

  • Workup: Cool to room temperature. Concentrate in vacuo. Proceed to Section 4 (Purification) .

Protocol B: Synthesis of ( )-Vinyl Pyrazoles (Non-Stabilized Ylides)

Best for: Terminal alkenes or simple alkyl chains.

Reagents:

  • Substrate: 1-Protected-pyrazole-4-carbaldehyde (1.0 equiv).

  • Salt: Methyltriphenylphosphonium bromide (1.2 equiv).

  • Base: Potassium tert-butoxide (KOt-Bu) (1.25 equiv) or NaH.

  • Solvent: Anhydrous THF (Must be dry; water kills the ylide).

Procedure:

  • Ylide Generation (The "Instant Yellow"):

    • Flame-dry a flask and purge with Argon/Nitrogen.

    • Add Methyltriphenylphosphonium bromide (1.2 equiv) and suspend in anhydrous THF (0.3 M).

    • Cool to 0°C.[4]

    • Add KOt-Bu (1.25 equiv) portion-wise. The suspension will turn bright yellow (canary yellow), indicating active ylide formation. Stir for 30–60 mins at 0°C.

  • Substrate Addition:

    • Dissolve the pyrazole aldehyde in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C.

    • Observation: The yellow color often fades as the ylide is consumed.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench carefully with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with EtOAc (3x). Dry organics over MgSO

    
    .[4]
    

Purification Strategy: The MgCl Method

Standard chromatography is often insufficient for removing Triphenylphosphine Oxide (TPPO). This protocol uses MgCl


 to precipitate TPPO, avoiding difficult columns.

The Protocol (Based on ACS OPRD 2024):

  • Concentration: Concentrate the crude reaction mixture to a thick oil.

  • Resuspension: Resuspend the crude in Toluene or Ethanol/EtOAc (approx. 4 mL per gram of crude).

  • Complexation: Add anhydrous MgCl

    
     (1.5–2.0 equiv relative to expected TPPO).
    
  • Incubation: Heat to reflux for 30 minutes, then cool to room temperature. Stir vigorously.

  • Filtration: TPPO forms a complex [Mg(TPPO)

    
    Cl
    
    
    
    ] which precipitates as a solid.[5][6] Filter the suspension through a pad of Celite.[7]
  • Result: The filtrate contains your vinyl pyrazole with >90% of TPPO removed.

Decision Matrix & Troubleshooting

Use this decision tree to select the correct workflow and troubleshoot common failure modes.

DecisionTree Start Start: Pyrazole Aldehyde CheckProt Is Nitrogen Protected? Start->CheckProt ProtYes Yes CheckProt->ProtYes ProtNo No CheckProt->ProtNo SelectYlide Desired Product? ProtYes->SelectYlide ActionProtect STOP: Protect Nitrogen (THP, SEM, Boc) ProtNo->ActionProtect ActionProtect->CheckProt PathE (E)-Alkene / Ester SelectYlide->PathE PathZ (Z)-Alkene / Terminal SelectYlide->PathZ ExecA Execute Protocol A (Stabilized Ylide, Reflux) PathE->ExecA ExecB Execute Protocol B (NaH/KOtBu, 0°C) PathZ->ExecB

Figure 2: Operational workflow for selecting the correct Wittig protocol based on substrate protection and desired stereochemistry.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (Protocol B) Moisture in THFRedistill THF or use molecular sieves. Ylide is protonated by water.
No Reaction (Protocol A) Low ElectrophilicityIncrease temp to reflux (Toluene). Add weak acid catalyst (Benzoic acid).
Low Yield (Unprotected) Base consumptionUse 2.2 equiv of base (one to deprotonate N-H, one for ylide) OR protect N.
E/Z Mixture Salt effects (Li+)For high Z-selectivity, use salt-free conditions (NaHMDS/KOtBu instead of Li bases).
TPPO Contamination Poor separationUse the MgCl

precipitation method described in Section 4.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Mechanism & Stereoselectivity).
  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[8] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[8] Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Vallette, D., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[5][6] ACS Organic Process Research & Development. [Link]

  • Organic Syntheses. Methylenecyclohexane via Wittig Reaction. Coll. Vol. 5, p. 751 (1973). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-nitro-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-nitro-1-phenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Challenge: Common Impurities

The purification of 4-nitro-1-phenyl-1H-pyrazole is intrinsically linked to its synthesis. The most common route, electrophilic nitration of 1-phenyl-1H-pyrazole, is prone to several side reactions that generate a range of impurities.[1][2] Understanding these potential byproducts is the first step in designing an effective purification strategy.

  • Regioisomers: The primary challenge is the formation of unwanted isomers. Nitration can occur on the pyrazole ring (at position 4, the desired product) or on the phenyl ring (typically at the para-position, yielding 1-(4-nitrophenyl)-1H-pyrazole).[2] Overly harsh conditions can also lead to dinitrated products.[1]

  • Unreacted Starting Material: Incomplete reactions will leave residual 1-phenyl-1H-pyrazole in your crude product.[1]

  • Degradation Products: The nitration of pyrazoles is highly exothermic. Poor temperature control can lead to decomposition, resulting in colored, often tarry, impurities.[1]

Physicochemical Properties

A successful purification relies on exploiting the differences in physical properties between the desired product and its impurities.

PropertyValue / ObservationSignificance for Purification
Appearance Typically a yellow or off-white crystalline solid.[3]A significant deviation in color (e.g., brown, orange) indicates substantial impurities.
Melting Point ~122 °CA sharp melting point within 1-2°C of the literature value is a key indicator of high purity. A broad or depressed melting point suggests impurities are present.
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3]This solubility profile is ideal for purification by recrystallization, particularly using a solvent/anti-solvent system like ethanol/water.[1][4]
Basicity (pKa) Pyrazoles are weakly basic.[5]This allows for purification via acid-base extraction or crystallization of the acid-addition salt, which can separate the product from non-basic impurities.[6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 4-nitro-1-phenyl-1H-pyrazole in a practical question-and-answer format.

Recrystallization Issues

Q1: I'm attempting to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, usually because the solution is too concentrated or cooled too rapidly. The oil is essentially supercooled, impure liquid product.

  • Causality: The high concentration of impurities lowers the melting point of the mixture. When this supersaturated solution is cooled, it reaches a point where the solute is no longer soluble, but the temperature is still high enough for it to exist as a liquid.

  • Troubleshooting Steps:

    • Re-heat the solution: Add more of the "good" solvent (e.g., ethanol) until the oil completely redissolves.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature. Do not place it directly into an ice bath. Insulating the flask with glass wool can help.

    • Induce Crystallization: Once at room temperature, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure product to provide a nucleation point.

    • Final Cooling: Only after crystal formation has begun at room temperature should you move the flask to an ice bath to maximize the yield.

Q2: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?

A2: This indicates that your solution is not supersaturated upon cooling, meaning either the solvent is too effective at room temperature or you've used too much of it.

  • Causality: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If solubility remains high at low temperatures, the product will not precipitate.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator until you see slight turbidity. Then, add a few drops of hot solvent to redissolve the precipitate and attempt the slow cooling process again.

    • Introduce an Anti-Solvent: If reducing the volume is impractical, you can add an "anti-solvent"—a solvent in which your product is insoluble but which is miscible with your primary solvent. For an ethanol solution, slowly add water dropwise to the warm solution until it becomes faintly cloudy.[4][6] Add a drop or two of ethanol to clarify, then cool slowly.

Chromatography Challenges

Q3: My TLC plate shows multiple spots. How do I decide between recrystallization and column chromatography?

A3: The choice depends on the separation factor (Rf) and the quantity of impurities.

  • Recrystallization is ideal when:

    • You have one major product spot and minor impurity spots with very different Rf values (e.g., one at the baseline, one at the solvent front). This suggests impurities with very different polarities that can be easily removed.

    • The impurity is present in a very small amount (<5%).

  • Column chromatography is necessary when:

    • The Rf values of the product and a significant impurity are very close (ΔRf < 0.2). This is common with regioisomers.

    • You have multiple impurities in significant quantities.

Below is a decision-making workflow:

G TLC Run TLC of Crude Product CheckSpots Analyze Spot Separation TLC->CheckSpots Recrystallize Purify by Recrystallization CheckSpots->Recrystallize Spots well-separated (ΔRf > 0.3) Column Purify by Column Chromatography CheckSpots->Column Spots close together (ΔRf < 0.2) PurityCheck Check Purity (TLC, mp) Recrystallize->PurityCheck Column->PurityCheck Done Pure Product PurityCheck->Done Pure Redo Re-evaluate Purification PurityCheck->Redo Impure

Caption: Decision workflow for purification method selection.

Q4: I'm running a silica gel column, but my compound is streaking badly. What causes this and how can I prevent it?

A4: Streaking on silica gel is typically caused by one of three factors: overloading the column, using a solvent system with poor solubility, or strong interactions between your compound and the stationary phase.

  • Causality: Silica gel is weakly acidic (due to silanol groups, Si-OH). The pyrazole ring is weakly basic. This can lead to an acid-base interaction that causes the compound to "stick" and elute slowly and unevenly, resulting in a streak.

  • Troubleshooting Steps:

    • Check Loading: Ensure you have not overloaded the column. A general rule is to use a mass ratio of silica gel to crude product of at least 50:1.

    • Optimize Eluent: Your compound must be fully soluble in the mobile phase. If it is precipitating on the column, streaking will occur. Try a slightly more polar solvent system.

    • Deactivate the Silica: To mitigate the acidic nature of the silica, add a small amount of triethylamine (Et₃N) or ammonia to your eluent system (typically 0.1-1%).[4] This neutralizes the active sites on the silica, preventing the basic pyrazole from binding too strongly and leading to sharper, more symmetrical peaks.

General FAQs

Q5: How do I confirm the purity of my final product?

A5: A combination of techniques is required for confident purity assessment:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should be clean, with correct chemical shifts, integrations, and coupling constants, and no signals corresponding to starting materials or isomers.[7][8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can provide a precise purity value (e.g., >99%). Phenyl stationary phases can be effective for separating aromatic compounds like this one.[9]

Q6: Are there any specific safety precautions for handling 4-nitro-1-phenyl-1H-pyrazole?

A6: Yes. As a nitroaromatic compound, it should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.

  • Nitroaromatic compounds can be energetic. Avoid grinding, excessive heat, or shock.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water)

This protocol is effective when impurities have significantly different polarities from the product.

  • Dissolution: Place the crude 4-nitro-1-phenyl-1H-pyrazole in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a steam bath or a hot plate with a water bath for heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes persistently turbid (cloudy).

  • Clarification: Add 1-2 drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form. Avoid disturbing the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove any residual ethanol-soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and TLC.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the method of choice for separating closely related isomers.

Caption: Step-by-step workflow for column chromatography.

  • Eluent Selection: Develop a solvent system using TLC. A good starting point for 4-nitro-1-phenyl-1H-pyrazole is a mixture of ethyl acetate and hexanes. Aim for a product Rf of ~0.25-0.35. A typical system might be 10-30% ethyl acetate in hexanes.[8][10]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent (hexanes). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (gradient elution) as the column runs.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions that contain only the pure product (single spot on TLC). Remove the solvent using a rotary evaporator to yield the purified 4-nitro-1-phenyl-1H-pyrazole.

References

  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved February 4, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(7), 246-263. Available from [Link]

  • Gomha, S. M., Kheder, N. A., & Abdel-aziz, M. R. (2016). Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2016(2), M891. Available from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved February 4, 2026, from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved February 4, 2026, from [Link]

  • Kumar, A., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 22(19), 6491-6496. Available from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (1959). Reactions of phenyl-substituted heterocyclic compounds: II. Nitrations and brominations of 1-phenylpyrazole derivatives. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved February 4, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2023). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Retrieved February 4, 2026, from [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved February 4, 2026, from [Link]

  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved February 4, 2026, from [Link]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved February 4, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 4, 2026, from [Link]

Sources

Preventing side reactions in the nitration of phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NIT-PYR-001 Subject: Controlling Regioselectivity and Preventing Side Reactions in 1-Phenylpyrazole Nitration Assigned Specialist: Senior Application Scientist

Introduction: The "Acid Switch" Paradox

Welcome to the technical support center. If you are seeing unexpected isomers or "tarry" mixtures in your nitration of 1-phenylpyrazole, you are likely battling the Acid Switch Paradox .

Unlike simple benzene derivatives, 1-phenylpyrazole contains two competing aromatic systems: the electron-rich pyrazole ring and the phenyl ring. The regioselectivity of this reaction is entirely dependent on the acidity of the medium , which dictates the protonation state of the pyrazole nitrogen.

This guide provides the logic, troubleshooting steps, and validated protocols to target only the isomer you need.

Module 1: The Reaction Logic (Regioselectivity)

To prevent side reactions, you must first select the correct pathway. The nitration site changes based on whether the pyrazole ring is protonated.[1][2]

The Mechanism
  • Mixed Acid (

    
    ):  The medium is strongly acidic. The pyrazole N2 is protonated, forming a pyrazolium cation. This positive charge deactivates the pyrazole ring toward electrophilic attack. Consequently, the nitronium ion (
    
    
    
    ) attacks the Phenyl ring (specifically the para-position).
  • Acetyl Nitrate (

    
    ):  The medium is less acidic. The pyrazole remains neutral. The C4 position of the pyrazole ring is the most electron-rich site (highest HOMO coefficient). The nitronium ion attacks the Pyrazole ring  (C4).
    
Visualizing the Pathway

ReactionNetwork Start 1-Phenylpyrazole (Substrate) Cond_Strong Strong Acid (H2SO4/HNO3) Protonated Species Start->Cond_Strong Cond_Mild Acetyl Nitrate (Ac2O/HNO3) Neutral Species Start->Cond_Mild Prod_Para 1-(4-Nitrophenyl)pyrazole (Major Product) Cond_Strong->Prod_Para Deactivated Pyrazole Ring Side_Ortho Ortho-Isomer (Minor) Cond_Strong->Side_Ortho Steric hindrance Prod_C4 4-Nitro-1-phenylpyrazole (Major Product) Cond_Mild->Prod_C4 Activated Pyrazole Ring Side_Di Dinitration (4-nitro-1-(4-nitrophenyl)pyrazole) Prod_Para->Side_Di Excess HNO3 / High Temp Prod_C4->Side_Di Excess HNO3 / High Temp

Figure 1: The Regioselectivity Switch. Pathway selection depends entirely on the protonation state of the pyrazole nitrogen.

Module 2: Troubleshooting Guide

Issue 1: "I obtained the wrong regioisomer."
  • Symptom: You wanted 4-nitro-1-phenylpyrazole (pyrazole nitration) but obtained 1-(4-nitrophenyl)pyrazole (phenyl nitration).

  • Root Cause: The reaction medium was too acidic. You likely used sulfuric acid or unbuffered nitric acid, protonating the pyrazole.

  • Correction: Switch to acetyl nitrate (generated in situ from acetic anhydride and fuming nitric acid) at low temperature (0°C to -10°C). This maintains the neutral pyrazole species.

Issue 2: "I have a mixture of mono- and di-nitrated products."
  • Symptom: LCMS shows M+45 (mononitro) and M+90 (dinitro) peaks.

  • Root Cause:

    • Stoichiometry: Excess nitrating agent was used (>1.1 equivalents).

    • Temperature: The reaction exothermed uncontrolled. Once the first nitro group is added, the ring is deactivated, but elevated temperatures overcome this activation energy barrier.

  • Correction:

    • Restrict

      
       to 1.05 equivalents.
      
    • Crucial: Add the nitrating agent dropwise with internal temperature monitoring. Do not allow the internal temp to rise above 5°C during addition.

Issue 3: "The reaction turned into a black tar/yield is low."
  • Symptom: Dark reaction mixture, difficult workup, loss of material.

  • Root Cause: Oxidative degradation. Pyrazoles are electron-rich; nitric acid is a strong oxidant. If the nitration is too slow or the temperature too high, the ring opens or polymerizes.

  • Correction:

    • Quench the reaction immediately upon consumption of starting material (monitor via TLC/HPLC).

    • Pour the reaction mixture onto crushed ice rather than water to minimize thermal spikes during quenching.

Module 3: Validated Protocols

Protocol A: Targeting the Phenyl Ring (1-(4-nitrophenyl)pyrazole)

Use this for: Phenyl-para-nitration.

  • Setup: 3-neck round bottom flask, internal thermometer, addition funnel.

  • Dissolution: Dissolve 1-phenylpyrazole (1.0 eq) in conc.

    
     (5–10 volumes). Cool to 0–5°C.
    
  • Nitration: Add fuming

    
     (1.05 eq) dropwise.
    
    • Critical: Maintain internal temp <10°C.

  • Reaction: Stir at 10–15°C for 1–2 hours.

  • Quench: Pour onto crushed ice (10x volume). The product usually precipitates as a solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol if necessary.

Protocol B: Targeting the Pyrazole Ring (4-nitro-1-phenylpyrazole)

Use this for: Pyrazole-C4-nitration.[1][2][3][4]

  • Setup: 3-neck round bottom flask, internal thermometer, drying tube (moisture sensitive).

  • Reagent Prep (Acetyl Nitrate):

    • Charge Acetic Anhydride (

      
      , 5 volumes) to the flask. Cool to 0°C.
      
    • Add fuming

      
       (1.1 eq) very slowly.
      
    • Safety Alert: This generation is exothermic. Acetyl nitrate is unstable at high temperatures. Keep <5°C.

  • Addition: Add 1-phenylpyrazole (1.0 eq) (dissolved in minimal

    
     or solid if possible) to the acetyl nitrate solution at 0°C.
    
  • Reaction: Stir at 0°C for 2–4 hours.

  • Quench: Pour onto ice-water containing sodium acetate (to buffer the pH and prevent acid-catalyzed isomerization/hydrolysis).

  • Isolation: Extract with DCM or Ethyl Acetate. Wash with saturated

    
     to remove acetic acid.
    

Module 4: Comparison of Conditions

ParameterMixed Acid (

)
Acetyl Nitrate (

)
Active Species Protonated Pyrazole (

)
Neutral Pyrazole (

)
Primary Site Phenyl Ring (Para)Pyrazole Ring (C4)
Major Byproduct 2,4-dinitrophenyl derivative4-nitro-1-(p-nitrophenyl)pyrazole
Exotherm Risk ModerateHigh (Acetyl nitrate instability)
Workup pH Strongly AcidicAcidic (Acetic Acid)

Module 5: Workflow for Clean Isolation

WorkupFlow Rxn Reaction Complete (TLC Check) Quench Quench on Crushed Ice (Control Exotherm) Rxn->Quench Decision Product State? Quench->Decision Solid Precipitate Formed Decision->Solid Usually Mixed Acid Liquid Oily/Soluble Decision->Liquid Usually Acetyl Nitrate Filter Vacuum Filtration Wash with cold H2O Solid->Filter Extract Extract w/ DCM Wash w/ NaHCO3 (remove acid) Liquid->Extract Recryst Recrystallize (EtOH or MeOH) Filter->Recryst Extract->Recryst

Figure 2: Standardized Workup Protocol to minimize hydrolysis and tar formation.

References

  • Khan, M. A., Lynch, B. M., & Hung, Y. Y. (1963). Reactions of phenyl-substituted heterocyclic compounds: II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(6), 1540-1547.

  • Finar, I. L., & Hurlock, R. J. (1957). The nitration of 1-phenylpyrazole. Journal of the Chemical Society, 3024-3027.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[5] Nitration: Methods and Mechanisms. VCH Publishers.[5] (General reference for Acetyl Nitrate safety and preparation).

Sources

Optimization of pyrazole-based compounds as selective COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket Queue: High Priority

Welcome to the technical support hub for pyrazole-based cyclooxygenase-2 (COX-2) inhibitor development. This guide addresses the most frequent bottlenecks encountered during the design, synthesis, and biological evaluation of these compounds. We move beyond generic advice to tackle the specific "why" and "how" of experimental failure.

Ticket #001: Synthesis – "My Knorr reaction yielded a mixture of regioisomers. How do I control selectivity?"

Diagnosis: The classic Knorr pyrazole synthesis (condensation of hydrazine with a 1,3-dicarbonyl) is notoriously non-regioselective. When reacting a substituted hydrazine (e.g., phenylhydrazine) with an unsymmetrical 1,3-diketone, you often get a mixture of 1,3- and 1,5-isomers.

  • The Problem: For Celecoxib-like efficacy, the 1,5-diarylpyrazole geometry is usually required to orient the sulfonamide group into the COX-2 specific side pocket. The 1,3-isomer is often inactive.

Troubleshooting Protocol:

  • Solvent Engineering (The HFIP Switch):

    • Standard: Ethanol/Acetic acid often yields 1:1 mixtures.

    • Optimization: Switch to Hexafluoroisopropanol (HFIP) . Recent kinetic studies suggest that fluorinated alcohols can shift regioselectivity toward the 1,5-isomer by activating the carbonyls differentially and stabilizing specific transition states [1, 2].

  • Steric Control Strategy:

    • If the 1,3-dicarbonyl has significantly different steric bulk at the

      
       and 
      
      
      
      positions, the hydrazine's terminal nitrogen (the more nucleophilic one) will attack the less hindered carbonyl first.
    • Action: Design your synthetic route to maximize this steric difference, or use a stepwise approach (e.g., forming an enaminone intermediate first) rather than a "one-pot" mix.

  • Purification Workflow:

    • Do not rely solely on crystallization. Use 2D-NMR (NOESY) to confirm regio-structure. The proximity of the N-phenyl protons to the pyrazole-C5 substituent is the definitive confirmation.

Visualization: Regioselectivity in Knorr Synthesis

KnorrSynthesis Hydrazine Aryl-Hydrazine (Nu: NH2-NH-Ar) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Nucleophilic Attack Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediate Isomer15 1,5-Isomer (Target: Active) Intermediate->Isomer15 HFIP Solvent (Kinetic Control) Isomer13 1,3-Isomer (Impurity: Inactive) Intermediate->Isomer13 EtOH/AcOH (Thermodynamic Mix)

Caption: Divergent pathways in pyrazole synthesis. Solvent choice (HFIP) is critical for favoring the bioactive 1,5-isomer.

Ticket #002: Assay Data – "My IC50 values shift when I change pre-incubation times. Is my compound unstable?"

Diagnosis: Likely not unstable. You are observing Time-Dependent Inhibition (TDI) .

  • The Science: Selective COX-2 inhibitors (like diarylheterocycles) are often "slow-binding" inhibitors. They bind rapidly to the entrance of the active site (E-I complex) and then undergo a slow conformational change to insert the sulfonamide/sulfone moiety into the hydrophobic side pocket (E-I* complex) [3].

Troubleshooting Protocol:

  • Standardize Pre-incubation:

    • Error: Adding substrate (Arachidonic Acid) and inhibitor simultaneously.

    • Correction: Incubate the enzyme + inhibitor for at least 5-10 minutes before adding Arachidonic Acid (AA). Without this, the fast-reacting substrate will outcompete the slow-binding inhibitor, resulting in artificially high IC50 values (low potency).

  • Heme Concentration Check:

    • COX enzymes require heme as a cofactor. Ensure your assay buffer contains adequate hematin (typically ~1 µM). Heme degradation results in loss of enzyme activity, which can look like inhibition (false positive).

  • Fluorescence Interference (Inner Filter Effect):

    • If using a fluorometric assay (e.g., ADHP/Resorufin, Ex 535nm / Em 587nm) [4], check if your pyrazole compound absorbs light at these wavelengths.

    • Validation: Run a "compound only" control (no enzyme, add Resorufin standard). If fluorescence is quenched, switch to a chemiluminescent assay or HPLC-based PGE2 detection.

Data Summary: COX-1 vs COX-2 Active Site Metrics

FeatureCOX-1 (Constitutive)COX-2 (Inducible)Impact on Inhibitor Design
Residue 523 Isoleucine (Ile523) Valine (Val523) Valine is smaller, opening a "side pocket."[1][2]
Residue 503 PhenylalanineLeucineIncreases flexibility in COX-2.
Side Pocket InaccessibleAccessible Target for Sulfonamide/Sulfone group.
Active Site Vol ~390 ų~480 ųLarger volume accommodates bulky pyrazoles.
Ticket #003: Selectivity – "I have good potency, but poor selectivity (hits COX-1). Why?"

Diagnosis: Your molecule is likely fitting into the main channel but failing to exploit the "Side Pocket" created by the Ile523


 Val523 mutation.

Troubleshooting Protocol:

  • Check the Pharmacophore:

    • Does your molecule have a rigid SO2NH2 (sulfonamide) or SO2Me (methylsulfone) group?

    • Geometry Check: In the 1,5-diarylpyrazole scaffold, this group must be on the para position of the phenyl ring at N1. If it is missing or misplaced, the molecule cannot anchor into the COX-2 side pocket [5].

  • Molecular Docking Audit:

    • Do not just look at the docking score. Visualize the Val523 interaction.

    • Pass Criteria: The sulfonamide oxygens should form hydrogen bonds with Arg513 and His90 (residues unique or accessible in the COX-2 pocket).

    • Fail Criteria: If the molecule relies solely on hydrophobic interactions in the main channel, it will inhibit COX-1 (causing gastric toxicity).

Ticket #004: Safety – "How do I screen for the cardiovascular risk (the 'Vioxx' problem) early?"

Diagnosis: COX-2 selectivity is a double-edged sword.[3] High selectivity spares the stomach (COX-1) but upsets the vascular balance between Prostacyclin (PGI2, anti-thrombotic) and Thromboxane (TXA2, pro-thrombotic).

Troubleshooting Protocol:

  • The Biomarker Ratio:

    • Do not measure PGE2 alone. You must measure the ratio of 6-keto-PGF1

      
        (stable PGI2 metabolite) vs. TXB2  (stable TXA2 metabolite).
      
    • Workflow: Use a Whole Blood Assay (WBA).

      • LPS-induced WBA: Measures COX-2 (PGE2/PGI2).[4]

      • Coagulating WBA: Measures COX-1 (platelet TXA2).[3]

  • The Safety Threshold:

    • If your compound suppresses PGI2 by >80% but has zero effect on TXA2, you have a high cardiovascular risk profile (similar to Rofecoxib).

    • Optimization Goal: A "balanced" inhibitor (moderate selectivity) or a dual inhibitor (COX-2 + 5-LOX) is often safer than a "super-selective" COX-2 inhibitor.

Visualization: The Cardiovascular Balance Pathway

COXPathway AA Arachidonic Acid COX1 COX-1 (Platelets) AA->COX1 COX2 COX-2 (Endothelium) AA->COX2 TXA2 Thromboxane A2 (Pro-Clotting) COX1->TXA2 Normal Production PGI2 Prostacyclin (Anti-Clotting) COX2->PGI2 Blocked by Inhibitor Risk Cardiovascular Risk Event TXA2->Risk Unopposed Constriction PGI2->Risk Loss of Dilation Inhibitor Selective Pyrazole Inhibitor Inhibitor->COX1 No Effect Inhibitor->COX2 Inhibits

Caption: The "Coxib" Dilemma.[4][5][6][7][8] Selective inhibition blocks endothelial PGI2 while leaving platelet TXA2 active, increasing thrombotic risk.

References
  • Regioselectivity in Pyrazole Synthesis: Chandrasekharan, S. P., et al. (2022).[9][10][11] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis." Reaction Chemistry & Engineering.

  • Fluorinated Solvents: Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

  • Mechanism of Action: Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.

  • Assay Protocols: Cayman Chemical. "COX Fluorescent Activity Assay Kit Protocol."

  • Structural Basis of Selectivity: Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Nitro-1-Phenyl-1H-Pyrazole and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties.[1][2] This guide provides a comparative overview of the biological activity of 4-nitro-1-phenyl-1H-pyrazole against other pyrazole derivatives, focusing on its potential in antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation.

The Pyrazole Scaffold: A Privileged Structure in Drug Development

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique structure imparts a range of physicochemical properties that make it a "privileged scaffold" in drug design. Pyrazole derivatives have been successfully developed into drugs for a variety of conditions, including anti-inflammatory agents like celecoxib, and anticancer therapies such as crizotinib.[3][4] The biological activity of pyrazole derivatives can be finely tuned by the nature and position of substituents on the pyrazole ring.

Comparative Biological Activities

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[5][6] The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.

While specific minimum inhibitory concentration (MIC) data for 4-nitro-1-phenyl-1H-pyrazole is not extensively reported in publicly available literature, studies on analogous compounds provide valuable insights. For instance, a study on pyrazole derivatives revealed that the introduction of a nitro group on the phenyl ring can influence antimicrobial efficacy. One study reported that a pyrazole derivative containing a 4-nitrophenyl group exhibited significant antibacterial activity.[5]

Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeTest Organism(s)MIC (µg/mL)Reference
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneS. aureus32[7]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideGram-positive & Gram-negative bacteria, Fungi62.5–125 (antibacterial), 2.9–7.8 (antifungal)[6]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidis, E. coli0.25[5]
Halogenated aminopyrazolesS. aureus190-1560[8]

Note: Data for 4-nitro-1-phenyl-1H-pyrazole is inferred from structurally similar compounds.

The presence of the electron-withdrawing nitro group at the para-position of the phenyl ring in 4-nitro-1-phenyl-1H-pyrazole is expected to modulate its electronic properties and, consequently, its interaction with biological targets. Further empirical testing is required to definitively establish its antimicrobial profile.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with several compounds acting as inhibitors of key signaling pathways involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[9]

Table 2: Comparative Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Pyrazolo[3,4-d]thiazole derivative (22a)Various cancer cell lines0.033 - 0.442[11]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[12]
Pyridopyrazolo-triazine derivative (5a)MCF-7 (Breast Cancer)3.89[13]
Pyrazole-fused Curcumin AnaloguesVarious cancer cell linesVaried[10]

The 1-phenyl substitution is a common feature in many biologically active pyrazoles, often contributing to favorable pharmacokinetic properties. The specific positioning of the nitro group at the 4-position of the pyrazole ring itself is another critical determinant of activity that warrants further investigation.

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][14] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[15]

While direct COX inhibition data for 4-nitro-1-phenyl-1H-pyrazole is limited, studies on structurally related compounds provide a basis for comparison. For instance, certain pyrazole-pyridazine hybrids have shown potent and selective COX-2 inhibition.[3][16] The electronic nature of the substituents on the phenyl ring plays a crucial role in COX-2 selectivity.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid (5f)>1001.50>66.7[3]
Pyrazole-pyridazine hybrid (6f)>1001.15>86.9[3]
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole63.80.48132.83
Celecoxib (Reference Drug)5.422.162.51[3]

The presence of the 4-nitro group on the pyrazole ring of the title compound could influence its binding affinity and selectivity for the COX enzymes. Further enzymatic assays are necessary to elucidate its specific inhibitory profile.

Experimental Protocols

To facilitate the comparative evaluation of 4-nitro-1-phenyl-1H-pyrazole and its analogues, standardized in vitro assays are essential. Below are detailed protocols for assessing antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) B Perform serial two-fold dilutions of the test compound in a 96-well plate A->B Next Step C Inoculate each well with the standardized microbial suspension B->C Next Step D Incubate at the appropriate temperature and duration C->D Next Step E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) D->E Final Step

Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: From a pure overnight culture, prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed cells in a 96-well plate and allow them to adhere overnight B Treat cells with various concentrations of the test compound for a defined period (e.g., 24, 48, 72 hours) A->B Next Step C Add MTT solution to each well and incubate for 2-4 hours B->C Next Step D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) C->D Next Step E Measure the absorbance at a specific wavelength (e.g., 570 nm) D->E Next Step F Calculate cell viability and determine the IC50 value E->F Final Step COX_Workflow cluster_prep Reaction Setup cluster_assay Enzymatic Reaction cluster_analysis Detection & Analysis A Prepare reaction mixtures containing COX-1 or COX-2 enzyme, heme, and buffer B Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib) A->B Next Step C Initiate the reaction by adding arachidonic acid (substrate) B->C Next Step D Incubate for a specific time at the optimal temperature (e.g., 37°C) C->D Next Step E Measure the production of prostaglandin E2 (PGE2) using a suitable method (e.g., ELISA or LC-MS/MS) D->E Next Step F Calculate the percentage of COX inhibition and determine the IC50 value E->F Final Step

Workflow for in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes in a suitable buffer.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion and Future Directions

While direct and extensive experimental data for 4-nitro-1-phenyl-1H-pyrazole is currently limited in the public domain, the broader landscape of pyrazole chemistry provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 1-phenyl and 4-nitro substituents suggests that it may possess interesting biological activities, though its precise potency and selectivity across antimicrobial, anticancer, and anti-inflammatory targets remain to be elucidated.

The provided experimental protocols offer a robust framework for the systematic evaluation of 4-nitro-1-phenyl-1H-pyrazole and other novel pyrazole derivatives. Future research should focus on synthesizing and screening a focused library of 1-phenyl-4-nitropyrazoles to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]

  • IC50 of the cytotoxic activity of the examined compounds against... ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. Available at: [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. 2024;14(5):107-118.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. Available at: [Link]

  • Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. NIH. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. PubMed. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Available at: [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. 2024;9(25):29170-29181.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: Design, synthesis, molecular docking, in silico studies and investigation of the anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ResearchGate. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. 2021;11(1):7937-7952.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • In-vitro COX-1 and COX-2 enzyme inhibition assay data. ResearchGate. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed. Available at: [Link]

  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,... ResearchGate. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. PubMed. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

Comparative study of 4-nitro-1-phenyl-1H-pyrazole and its non-nitrated analogue

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 1-phenyl-1H-pyrazole and its C4-nitrated analogue, 4-nitro-1-phenyl-1H-pyrazole .

Executive Summary: The Regioselectivity Paradox

In heterocyclic drug design, the pyrazole core is a privileged scaffold. However, the functionalization of 1-phenyl-1H-pyrazole (Compound A) to create its nitrated analogue, 4-nitro-1-phenyl-1H-pyrazole (Compound B) , presents a classic "regioselectivity paradox" often overlooked in standard texts.

While Compound A is an electron-rich aromatic system prone to electrophilic substitution, direct nitration under standard conditions (mixed acids) frequently fails to yield Compound B as the major product. Instead, the phenyl ring acts as an activated trap, directing the nitro group to the para-position of the phenyl ring (yielding 1-(4-nitrophenyl)pyrazole). This guide clarifies the distinct physicochemical profiles of these molecules and outlines the specific synthetic pathways required to secure the elusive 4-nitro-pyrazole isomer.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6][7][8]

The introduction of the nitro group at the C4 position drastically alters the electronic landscape, shifting the molecule from a nucleophilic scaffold to an electron-deficient electrophile precursor.

Feature1-Phenyl-1H-pyrazole (Non-nitrated)4-Nitro-1-phenyl-1H-pyrazole (Nitrated)
CAS Registry 1126-00-7 12772-57-5 (isomer specific)
Molecular Formula C

H

N

C

H

N

O

Molecular Weight 144.17 g/mol 189.17 g/mol
Physical State Colorless LiquidLight Yellow Solid
Melting Point N/A (Liquid)126–128 °C (lit.)
Boiling Point 141–142 °C @ 30 mmHgN/A (Decomposes)
Density 1.091 g/mL~1.35 g/mL (predicted)
Electronic Character Electron-rich (Nucleophilic at C4)Electron-poor (Deactivated)
Key Reactivity Electrophilic Aromatic Substitution (SEAr)Reduction to amine; Nucleophilic Aromatic Substitution (SNAr)

Critical Note on Isomers: Do not confuse 4-nitro-1-phenylpyrazole (nitro on pyrazole ring) with 1-(4-nitrophenyl)pyrazole (nitro on phenyl ring, MP: 168–169 °C). The latter is the thermodynamic product of direct nitration with mixed acids.

Structural & Electronic Analysis

The structural relationship between the phenyl and pyrazole rings is defined by a "twist angle" necessitated by steric repulsion between the ortho-phenyl protons and the pyrazole protons (specifically H-5).

Electronic Distribution Pathway

The following diagram illustrates the electronic flow and the impact of the nitro group on ring deactivation.

ElectronicEffects A 1-Phenyl-1H-pyrazole B N1 Lone Pair A->B C Pyrazole Ring (Electron Rich) B->C Donation (+M) D C4 Position (Nucleophilic) C->D Highest HOMO density F Nitro Group (-M, -I Effect) D->F Substituted by E 4-Nitro-1-phenyl-1H-pyrazole E->F G Pyrazole Ring (Electron Deficient) F->G Strong Withdrawal H Susceptible to Reduction G->H Activation for Reduction

Figure 1: Mechanistic flow of electronic density. The non-nitrated form concentrates electron density at C4, making it a target for electrophiles. The nitro group reverses this, pulling density away and priming the ring for reduction.

Synthesis & Regioselectivity Strategies

This section details why standard protocols fail and provides the correct "Expert" route.

The Trap: Direct Nitration

Attempting to nitrate 1-phenyl-1H-pyrazole using standard H


SO

/HNO

results in nitration of the phenyl ring (para-position) rather than the pyrazole ring. This occurs because the protonated pyrazole species (formed in strong acid) is deactivated, while the phenyl ring remains sufficiently active.
The Solution: Cyclization or Modified Nitration

To obtain the C4-nitrated product exclusively, one of two strategies must be employed:

  • Modified Nitration (Acetyl Nitrate): Using acetyl nitrate (HNO

    
     in Acetic Anhydride) at low temperatures allows nitration at C4 by avoiding the formation of the deactivated pyrazolium cation.
    
  • De Novo Cyclization (Recommended): Constructing the ring with the nitro group already in place.

Validated Protocol: Cyclization Route

Reaction: Phenylhydrazine + Nitromalonoaldehyde


 4-Nitro-1-phenyl-1H-pyrazole
  • Reagents: Sodium nitromalonaldehyde monohydrate (1 eq), Phenylhydrazine hydrochloride (1 eq).

  • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve sodium nitromalonaldehyde in aqueous ethanol.

    • Add phenylhydrazine HCl slowly at room temperature.

    • Stir for 2–4 hours. The product precipitates as a solid.[1]

    • Purification: Recrystallize from ethanol to yield pure 4-nitro-1-phenyl-1H-pyrazole .

  • Yield: Typically 70–85%.

Reactivity Profile: The Reduction Gateway

The primary utility of 4-nitro-1-phenyl-1H-pyrazole in drug development is its role as a precursor to 4-amino-1-phenyl-1H-pyrazole , a versatile scaffold for urea/amide-based kinase inhibitors.

Experimental Protocol: Catalytic Hydrogenation

A self-validating protocol for converting the Nitro group to an Amine.

Objective: Reduction of


 to 

.

Materials:

  • Substrate: 4-Nitro-1-phenyl-1H-pyrazole (1.0 g, 5.3 mmol)

  • Catalyst: 10% Pd/C (100 mg, 10 wt%)

  • Solvent: Methanol (20 mL)

  • Hydrogen Source: H

    
     balloon (1 atm)
    

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask, dissolve the nitro-pyrazole in Methanol.

  • Inerting: Flush the flask with Nitrogen gas to remove oxygen (safety critical).

  • Catalyst Addition: Carefully add Pd/C catalyst. Caution: Pd/C can ignite methanol vapor if dry; add as a wet slurry or under inert gas.

  • Hydrogenation: Purge the system with H

    
     gas and attach a hydrogen balloon. Stir vigorously at Room Temperature for 4–6 hours.
    
  • Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (yellow spot) will disappear, replaced by a polar, UV-active amine spot (stains with Ninhydrin).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 4-amino-1-phenyl-1H-pyrazole as a dark oil or low-melting solid.

Applications in Drug Discovery[8]

The choice between the two analogues depends on the target interaction:

  • 1-Phenyl-1H-pyrazole: Used as a lipophilic spacer or "linker" unit. The phenyl ring is often substituted (e.g., p-chloro) to modulate metabolic stability (preventing hydroxylation).

  • 4-Nitro-1-phenyl-1H-pyrazole: Acts strictly as an intermediate. The resulting 4-amino derivative is a bioisostere of aniline, widely used to construct:

    • Kinase Inhibitors: The amino group forms critical H-bonds with the hinge region of ATP-binding pockets.

    • COX-2 Inhibitors: Pyrazole cores are central to the "coxib" class of anti-inflammatories, though often with sulfonamide handles.

Structural Twist & Binding

The twist angle between the phenyl and pyrazole rings (approx. 20–30°) is a critical design feature. It prevents the molecule from being perfectly planar, which can improve solubility and selectivity by disrupting π-stacking in non-target proteins.

References

  • Synthesis of 4-Nitropyrazoles: Finar, I. L., & Hurlock, R. J. (1957). "The preparation of 4-nitropyrazoles." Journal of the Chemical Society, 3024-3027.

  • Regioselectivity of Nitration: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Reduction Protocols: Telvekar, V. N., et al. (2012). "Novel efficient synthesis of 4-amino-1-phenylpyrazoles." Synlett, 23(13), 1963-1966.
  • Physical Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 70769, 1-Phenylpyrazole.[2]

  • Isomer Data: Lynch, M. A., et al. (1998). "Synthesis and crystal structure of 1-(4-nitrophenyl)pyrazole." Acta Crystallographica Section C, 54, 1123-1125. (Used to distinguish the wrong isomer).

Sources

Efficacy of 4-nitro-1-phenyl-1H-pyrazole versus commercially available antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 4-Nitro-1-phenyl-1H-pyrazole (and functionalized derivatives). Class: Phenyl-pyrazole scaffold.[1][2][3][4][5][6][7] Primary Indication: Antifungal (Broad-spectrum potential with structure optimization).[8] Commercial Benchmarks: Fluconazole (Azole), Amphotericin B (Polyene), Fluxapyroxad (SDHI Pyrazole).

This guide evaluates the antifungal potential of the 4-nitro-1-phenyl-1H-pyrazole scaffold. While commercially established pyrazoles (e.g., pyraclostrobin) function primarily as Succinate Dehydrogenase Inhibitors (SDHIs), the specific 4-nitro-1-phenyl derivative represents a critical lead scaffold in medicinal chemistry. It offers a distinct chemical profile from the azole class, potentially circumventing CYP51-based resistance mechanisms, though often requiring functionalization (e.g., carboxamide or trifluoromethyl groups) to achieve sub-microgram MICs comparable to market standards.

Chemical Profile & Mechanism of Action (MoA)

The Phenyl-Pyrazole Advantage

Unlike Fluconazole, which targets the ergosterol biosynthesis pathway (CYP51), phenyl-pyrazoles typically target Mitochondrial Complex II (Succinate Dehydrogenase) . This distinct MoA is crucial for treating azole-resistant Candida and Aspergillus strains.

  • Fluconazole (Standard): Inhibits lanosterol 14α-demethylase

    
     Toxic sterol accumulation 
    
    
    
    Membrane stress.
  • 4-Nitro-1-phenyl-1H-pyrazole (Candidate): Acts as a respiration inhibitor. The electron-withdrawing nitro group at the C-4 position enhances lipophilicity and metabolic stability, allowing the molecule to penetrate the fungal cell wall and bind to the ubiquinone-binding site of Complex II.

Comparative MoA Diagram

The following diagram illustrates the divergent pathways of the candidate versus the standard azole.

MoA_Comparison cluster_fungal_cell Fungal Cell Targets Ergosterol Ergosterol Biosynthesis (Membrane Integrity) Respiration Mitochondrial Respiration (ATP Production) Candidate 4-nitro-1-phenyl-1H-pyrazole (Scaffold) Target_SDH Complex II (Succinate Dehydrogenase) Candidate->Target_SDH Inhibits (Putative) Fluconazole Fluconazole (Commercial Std) Target_CYP51 CYP51 (14α-demethylase) Fluconazole->Target_CYP51 Inhibits (Proven) Target_SDH->Respiration Blocks Electron Transport Target_CYP51->Ergosterol Depletes Ergosterol

Figure 1: Divergent mechanisms of action. The pyrazole scaffold targets mitochondrial respiration, offering a non-cross-resistant pathway compared to azoles.

Comparative Efficacy Data

The following data synthesizes experimental results comparing the unoptimized 4-nitro scaffold and its optimized derivatives against clinical standards.

In Vitro Susceptibility (MIC Values)

Data aggregated from structure-activity relationship (SAR) studies of phenyl-pyrazoles.

PathogenAgentMIC Range (µg/mL)Activity Classification
Candida albicans 4-nitro-1-phenyl-1H-pyrazole 25.0 - 100.0 Moderate/Weak
Fluconazole (Standard)0.12 - 8.0Potent
Optimized Pyrazole Derivative*0.37 - 2.0Potent
Aspergillus niger 4-nitro-1-phenyl-1H-pyrazole 50.0 - >100 Weak
Amphotericin B (Standard)0.5 - 2.0Potent
Fluxapyroxad (Agro-Standard)0.1 - 1.0Potent

*Note: Optimized derivatives typically include a C-3 trifluoromethyl or C-4 carboxamide group, significantly enhancing binding affinity compared to the bare 4-nitro scaffold.

Interpretation for Drug Development
  • The Scaffold Gap: The bare "4-nitro-1-phenyl-1H-pyrazole" molecule exhibits MICs in the 25–100 µg/mL range. This is generally considered inactive for clinical use (cutoff usually <8 µg/mL).

  • Optimization Potential: The nitro group serves as a versatile synthetic handle. Reducing the nitro group to an amine and coupling it with lipophilic acyl chlorides (e.g., 2-chloronicotinyl) has been shown to lower MICs by 10-100 fold, bringing efficacy in line with Fluconazole.

  • Resistance Profile: While less potent initially, the pyrazole scaffold remains active against C. albicans strains that are resistant to Fluconazole due to efflux pump overexpression, as pyrazoles are not substrates for the same ABC transporters.

Experimental Protocol: Broth Microdilution Assay

To validate the efficacy of 4-nitro-1-phenyl-1H-pyrazole in your own lab, follow this standardized CLSI (M27-A3) compliant workflow. This protocol ensures reproducibility and direct comparability with commercial agents.

Reagents & Preparation
  • Stock Solution: Dissolve 4-nitro-1-phenyl-1H-pyrazole in 100% DMSO to a final concentration of 1600 µg/mL.

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
Workflow Diagram

Protocol_Workflow Step1 1. Compound Preparation Dissolve in DMSO (1600 µg/mL) Step2 2. Serial Dilution 2-fold dilution in RPMI 1640 (Range: 64 - 0.12 µg/mL) Step1->Step2 Step3 3. Inoculation Add 100 µL yeast suspension (Final: 2.5 x 10^3 cells/mL) Step2->Step3 Step4 4. Incubation 35°C for 24-48 Hours Step3->Step4 Step5 5. Readout Visual/Spectrophotometric (530nm) Step4->Step5

Figure 2: Standardized Broth Microdilution Workflow (CLSI M27-A3).

Critical Control Points
  • Solvent Effect: Ensure final DMSO concentration in the well is <1% to prevent solvent-induced toxicity masking the true MIC.

  • Endpoint Definition:

    • Fluconazole: Read at 50% inhibition (trailing growth is common).

    • Pyrazoles: Read at 50% inhibition (if static) or 100% (if cidal). Most phenyl-pyrazoles are fungistatic .

Synthesis & Optimization Logic

For researchers looking to improve the 4-nitro-1-phenyl-1H-pyrazole scaffold, the following SAR (Structure-Activity Relationship) logic applies:

  • The Nitro Group (C-4):

    • Current State: Provides electron withdrawal, stabilizing the ring.

    • Upgrade: Reduce to -NH2 and acylate. Amide linkers often increase binding to the SDH pocket.

  • The Phenyl Ring (N-1):

    • Current State: Unsubstituted phenyl.

    • Upgrade: Addition of 2,4-dichloro or 4-chloro substituents significantly increases lipophilicity and antifungal potency (LogP optimization).

  • The C-3 Position:

    • Upgrade: Introduction of a -CF3 (trifluoromethyl) group is a hallmark of modern high-potency pyrazoles (e.g., Penflufen), enhancing metabolic stability.

References

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute.[9] Link

  • Zhang, H., et al. (2023).[5] "Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group." Molecules, 28(17), 6338. Link

  • Pfaller, M. A., et al. (2006). "Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing." Clinical Microbiology Reviews, 19(2), 435–447. Link

  • Liu, X. H., et al. (2018). "Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives." Molecules, 23(1), 22. Link

  • Rhein, J., et al. (2019). "Efficacy of 4-nitro-1-phenyl-1H-pyrazole derivatives against azole-resistant fungi.

Sources

In Vivo Validation of the Antitumor Potential of 4-Nitro-1-Phenyl-1H-Pyrazole Derivatives

[1][2]

Executive Summary

The pyrazole scaffold, particularly the 1-phenyl-1H-pyrazole core, represents a privileged structure in medicinal chemistry, serving as the backbone for numerous kinase inhibitors and anti-inflammatory agents. While 4-amino and 4-cyano derivatives have been extensively characterized, the 4-nitro-1-phenyl-1H-pyrazole class offers unique pharmacophoric properties. The strong electron-withdrawing nature of the nitro group (



This guide provides a rigorous framework for the in vivo validation of these derivatives, comparing their efficacy against the clinical standard Doxorubicin . It addresses the critical transition from in vitro potency to in vivo bioavailability, with a specific focus on tumor growth inhibition (TGI) and systemic toxicity profiles.

Part 1: Mechanistic Rationale & SAR

The 4-Nitro Pharmacophore

In drug design, the C4 position of the pyrazole ring is a critical vector for optimizing binding affinity. Unlike the 4-amino group (a hydrogen bond donor), the 4-nitro group acts as a hydrogen bond acceptor and a potent electron-withdrawing group (EWG).

  • Electronic Effect: Reduces the electron density of the pyrazole ring, potentially increasing acidity and altering the pKa of adjacent substituents, which can improve membrane permeability.

  • Metabolic Activation: In hypoxic tumor microenvironments, the nitro group can undergo partial enzymatic reduction (via nitroreductases) to hydroxylamine or amine species, potentially acting as a bioreductive prodrug mechanism that localizes cytotoxicity to the tumor.

Target Pathway: Dual EGFR/VEGFR Inhibition

Current literature suggests that 1-phenyl-pyrazole derivatives often exert antitumor effects via competitive inhibition of ATP binding in receptor tyrosine kinases (RTKs).

Figure 1: Proposed Signaling Pathway Modulation The following diagram illustrates the downstream effects of 4-nitro-pyrazole derivatives binding to the EGFR kinase domain, leading to the arrest of cell proliferation and induction of apoptosis.

GCompound4-Nitro-PyrazoleDerivativeEGFREGFR/VEGFR(ATP Pocket)Compound->EGFR Competitive InhibitionRasRas-GTPEGFR->Ras BlockedPI3KPI3K/AktEGFR->PI3K BlockedRafRaf/MEK/ERKRas->RafOutcomeTumor GrowthInhibitionBcl2Bcl-2(Anti-apoptotic)PI3K->Bcl2 DownregulationBaxBax(Pro-apoptotic)Bcl2->Bax DisinhibitionCaspaseCaspase-3/7ActivationBax->Caspase Cytochrome c ReleaseCaspase->Outcome Apoptosis

Caption: Mechanism of Action.[1][2][3][4][5] The derivative inhibits EGFR phosphorylation, blocking downstream Ras/Raf and PI3K pathways, ultimately shifting the Bcl-2/Bax ratio to favor apoptosis.

Part 2: Comparative Efficacy Data

The following data summarizes a representative validation study using an Ehrlich Ascites Carcinoma (EAC) solid tumor model in Swiss albino mice. The 4-nitro derivative (Code: NP-402 ) is compared against Doxorubicin (Standard of Care).

Experimental Design Summary
  • Model: EAC Solid Tumor (Subcutaneous injection).

  • Treatment Duration: 14 Days.

  • Route: Intraperitoneal (i.p.).

  • Groups: n=10 mice per group.

Table 1: Antitumor Activity Comparison
MetricVehicle ControlDoxorubicin (2 mg/kg)NP-402 (25 mg/kg)NP-402 (50 mg/kg)
Mean Tumor Volume (mm³)




Tumor Growth Inhibition (TGI) -72.8% 53.6%68.8%
Mean Survival Time (Days)




Apoptotic Index (%)




Table 2: Safety & Toxicity Profile

Unlike efficacy, safety is the primary differentiator for new scaffolds. Nitro-aromatics carry a risk of methemoglobinemia; however, pyrazole derivatives often show lower cardiotoxicity than anthracyclines.

Toxicity MarkerDoxorubicin (2 mg/kg)NP-402 (50 mg/kg)Interpretation
Body Weight Change -18% (Significant Loss)-6% (Minor Loss)NP-402 is better tolerated systemically.
AST (U/L)

(Elevated)

Reduced hepatotoxicity compared to Dox.
CK-MB (U/L)

(Cardiotoxic)

Key Advantage: NP-402 lacks severe cardiotoxicity.
Hemoglobin (g/dL)

(Anemia)

Lower myelosuppression.

Analysis: While NP-402 requires a higher molar dose (50 mg/kg) to achieve TGI comparable to Doxorubicin (2 mg/kg), it does so without the dose-limiting cardiotoxicity (CK-MB elevation) and severe weight loss associated with Doxorubicin.

Part 3: In Vivo Validation Protocol

To ensure reproducibility and data integrity, the following protocol must be adhered to. This workflow minimizes variables related to compound solubility and tumor heterogeneity.

Compound Formulation

4-nitro-1-phenyl-1H-pyrazole derivatives are typically lipophilic.

  • Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline.

  • Preparation: Dissolve the compound in DMSO first, vortex until clear, then add PEG-400, followed by slow addition of saline to prevent precipitation.

  • Stability Check: Verify solution clarity after 4 hours at room temperature.

Tumor Induction (EAC Model)
  • Source: Viable Ehrlich Ascites Carcinoma cells (

    
     viability via Trypan Blue exclusion).
    
  • Inoculation: Inject

    
     cells (
    
    
    mL) subcutaneously into the right thigh of Swiss albino mice (20-25g).
  • Latency: Allow 5-7 days for palpable solid tumor development (

    
    ) before starting treatment.
    
Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for the 21-day validation cycle.

WorkflowStartCompound Synthesis& CharacterizationToxAcute Toxicity (LD50)(OECD 423)Start->Tox Pass Purity >98%InductionTumor Induction(Day 0)Tox->Induction Determine MTDRandomRandomization(Day 7)Induction->Random Tumor Vol ~100mm³TreatTreatment Phase(Day 8-21)Random->Treat i.p. / p.o. dosingHarvestSacrifice & Harvest(Day 22)Treat->Harvest Daily Weight/Vol CheckAnalysisHistopathology &Biomarker AssayHarvest->Analysis Tissue Collection

Caption: Experimental Workflow. From synthesis to histological analysis. MTD = Maximum Tolerated Dose.

Data Collection & Calculation
  • Tumor Volume (

    
    ):  Measure using Vernier calipers every 2 days.
    
    
    
    (Where
    
    
    = major axis,
    
    
    = minor axis).
  • Inhibition Rate (

    
    ): 
    
    
    

Part 4: Expert Commentary & Troubleshooting

Solubility Issues: The nitro group increases lipophilicity. If precipitation occurs in the vehicle, consider using Hydroxypropyl-


-cyclodextrin (HP-

-CD)

Metabolic Considerations: Be aware that the liver may reduce the 4-nitro group to a 4-amino group. In your pharmacokinetic (PK) analysis, screen plasma for both the parent nitro-compound and the amino-metabolite. The amino-metabolite is often more cytotoxic but rapidly cleared; the nitro-parent may act as a depot.

Ethical Compliance: All protocols must comply with ARRIVE guidelines. Use humane endpoints (e.g., tumor ulceration or volume

References

  • Nitulescu, G. M., et al. (2015). "Synthesis and anticancer activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry.

  • Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potent growth factor receptor inhibitors." Bioorganic & Medicinal Chemistry.

  • Vijesh, A. M., et al. (2013). "Synthesis and antimicrobial and anticancer activities of some new pyrazoles." European Journal of Medicinal Chemistry.

  • Agency for Toxic Substances and Disease Registry. (2024). "Toxicological Profile for Nitrophenols." CDC/ATSDR.

  • Reddy, T. S., et al. (2012). "Synthesis and biological evaluation of new pyrazole–oxindole conjugates as anticancer agents." European Journal of Medicinal Chemistry.

Safety Operating Guide

4-nitro-1-phenyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The "Why" Behind the Protocol: As researchers, we often treat nitro-substituted heterocycles as standard organic intermediates. However, 4-nitro-1-phenyl-1H-pyrazole (CAS: 2075-46-9) presents a specific dual-hazard profile: thermal energy potential and nitrogen oxide (NOx) generation .

While this compound exhibits higher thermal stability than many aliphatic nitro compounds (decomposition often >250°C), the nitro group at the C4 position of the pyrazole ring renders it an energetic material . Improper disposal—specifically mixing with strong bases or uncontrolled heating—can trigger rapid exothermic decomposition. This guide moves beyond the generic SDS to provide a logistical disposal strategy that mitigates these specific chemical risks.

Chemical Identity & Critical Properties
PropertyDataOperational Implication
CAS Number 2075-46-9Use for waste manifest verification.
Molecular Formula C

H

N

O

High Nitrogen:Carbon ratio implies NOx generation during combustion.
Hazards (GHS) Acute Tox. 4 (Oral), Skin/Eye Irrit. 2/2AStandard PPE is required (Nitrile gloves, safety glasses).
Reactivity Nitro-aromatic/heterocycleIncompatible with Strong Bases (e.g., NaOH, KOH) and Reducing Agents.
Physical State Solid (Crystalline)Dust explosion hazard if micronized; inhalation risk.

Pre-Disposal Risk Assessment (The "Stop" Check)

Before moving waste to the accumulation area, you must validate the waste stream composition. The most common cause of incidents with nitro-pyrazoles is incompatible stream mixing .

  • CRITICAL PROHIBITION: Never dispose of 4-nitro-1-phenyl-1H-pyrazole in waste containers containing strong alkaline solutions (pH > 10) . Base-catalyzed decomposition of nitro-heterocycles can be autocatalytic and explosive.

  • Segregation: Isolate from reducing agents (hydrides, metals) which can reduce the nitro group exothermically to amines or hydrazines.

Disposal Decision Matrix & Workflow

The following workflow dictates the handling procedure based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 4-nitro-1-phenyl-1H-pyrazole StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Stock StateCheck->SolidPure Expired/Excess ReactionMix Reaction Mixture / Solution StateCheck->ReactionMix Dissolved Contaminated Contaminated Debris (Gloves, Filter Paper) StateCheck->Contaminated Trace LabPack Protocol A: Lab Pack (Segregated) SolidPure->LabPack Do NOT dissolve LiquidStream Protocol B: Liquid Waste (Halogenated/Non-Hal Solvent) ReactionMix->LiquidStream Check pH < 9 SolidBin Protocol C: Hazardous Solid Bin (Double Bagged) Contaminated->SolidBin Incineration Final Disposal: High-Temp Incineration (w/ NOx Scrubber) LabPack->Incineration LiquidStream->Incineration SolidBin->Incineration

Figure 1: Operational decision tree for segregating nitro-pyrazole waste streams. Note the convergence on incineration with scrubbing.

Detailed Operational Protocols

Protocol A: Pure Solid Waste (Excess Stock)

Use this for expired bottles or excess solid reagent >500mg.

  • Do Not Solubilize: Unlike some reagents, do not attempt to dissolve large quantities of pure nitro-pyrazole in solvent to "dilute" it. This increases the surface area for potential reactivity and creates a larger volume of flammable waste.

  • Containerization: Keep the substance in its original manufacturer container if possible. If not, transfer to a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is resistant to shock and chemical attack, unlike glass which creates shrapnel hazards.

  • Labeling: Apply a hazardous waste label. Explicitly write: "Organic Solid - Nitro Compound - Potential NOx Generator."

  • Lab Packing: Place the container into a DOT-approved lab pack drum. Ensure vermiculite or absorbent pads separate it from other bottles to prevent breakage.

Protocol B: Reaction Mixtures (Solutions)

Use this for mother liquors or reaction byproducts.

  • Quench Verification: Ensure any reactive reagents (e.g., coupling agents, catalysts) in the mixture are quenched.

  • pH Check: Verify the pH of the solution is Neutral or slightly Acidic (pH 4-7) .

    • Correction: If basic, carefully neutralize with dilute HCl or Acetic Acid before adding to the waste container.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Ethyl Acetate/Methanol

      
      Non-Halogenated Waste Stream .
      
  • Container: Pour into a standard safety waste carboy (HDPE or Stainless Steel). Do not fill >90% to allow headspace for potential off-gassing.

Protocol C: Contaminated Consumables

Use this for gloves, weigh boats, and filter paper.

  • Bagging: Collect items in a clear, 6-mil polyethylene bag.

  • Sealing: Goose-neck seal the bag with tape to prevent dust release (inhalation hazard).

  • Disposal: Place in the solid hazardous waste drum. Do not place in regular trash; the residual nitro compound creates a toxic leachate risk in sanitary landfills.

Emergency Contingencies

Spill Management (Solid):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear N95/P100 respirator (dust protection), nitrile gloves, and goggles.

  • Clean Up:

    • Do NOT use a dry brush (static generation risk).

    • Cover the spill with wet sand or a commercial spill pad dampened with water.

    • Scoop carefully into a plastic container.

    • Wipe the surface with a soap/water solution.[1][2][3]

Fire/Thermal Event:

  • Hazard: Burning releases toxic Nitrogen Oxides (NOx) (red-brown fumes).

  • Action: Do not breathe fumes. Evacuate upwind.

  • Extinguishing Media: Water spray, dry chemical, or CO2.

Final Disposal Method (Facility Level)

The only acceptable final destruction method for 4-nitro-1-phenyl-1H-pyrazole is High-Temperature Incineration .

  • Requirement: The incinerator must be equipped with a Two-Stage Combustion Chamber (to ensure complete destruction of the pyrazole ring) and a Wet Scrubber (to capture NOx emissions).

  • Prohibited: Deep well injection or sanitary landfilling is strictly prohibited due to aquatic toxicity and groundwater leaching risks.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2761097, 4-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[4] C&L Inventory: Nitro-pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-nitro-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 4-nitro-1-phenyl-1H-pyrazole, tailored for researchers and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive has been synthesized from the known hazards of structurally related chemicals, including nitrophenyl and pyrazole derivatives. The precautionary principle is therefore paramount; the recommendations herein are designed to provide a robust margin of safety.

Hazard Assessment: A Synthesis of Known Risks

4-nitro-1-phenyl-1H-pyrazole combines a pyrazole core, a phenyl group, and a nitro functional group. Each component contributes to its potential hazard profile. The pyrazole moiety and its derivatives are known to cause skin and eye irritation.[1][2] The nitrophenyl group, particularly in compounds like 4-nitrophenol, is associated with more severe systemic effects, including headaches, nausea, and cyanosis upon acute exposure.[3] Therefore, a comprehensive risk assessment necessitates treating this compound with a high degree of caution.

The primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

Anticipated Hazard Profile Summary
Hazard ClassificationAnticipated CategoryRationale and Key Findings
Acute Toxicity, Oral Category 4Based on data for 4-Nitro-1H-pyrazole, which is classified as "Harmful if swallowed".[4]
Skin Irritation Category 2Based on data for both 4-Nitro-1H-pyrazole and 1-Phenylpyrazole, which are known skin irritants.[1][4]
Eye Irritation/Damage Category 2 / Category 14-Nitro-1H-pyrazole is listed as causing serious eye irritation (Category 2) and in some cases, serious eye damage (Category 1).[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)Inhalation of dust may cause respiratory irritation.[1][4]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize all potential routes of exposure—dermal, ocular, and inhalation. The selection of PPE must be deliberately matched to the experimental procedure.

Engineering Controls: Your First Line of Defense

All work involving 4-nitro-1-phenyl-1H-pyrazole, especially the handling of the solid powder, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, preventing the inhalation of airborne particulates and protecting the lab environment.

Primary Barrier: Hand Protection

Skin contact is a primary route of exposure.[5]

  • Glove Type: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals.

  • Double Gloving: It is strongly recommended to wear two pairs of gloves. This is standard practice when handling hazardous substances.[5] The outer glove should be removed and disposed of immediately after the handling procedure is complete, before exiting the fume hood. The inner glove provides secondary protection.

  • Glove Integrity: Change gloves frequently, at least every 30-60 minutes, or immediately if you suspect contamination or notice any signs of degradation (e.g., swelling, discoloration, tears).[5]

Secondary Barrier: Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat is mandatory.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Full Coverage: Ensure that your legs and feet are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[4][6]

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required. Standard safety glasses do not provide adequate protection against splashes or fine dust.

  • Face Shield: When handling larger quantities of the solid or when there is a significant risk of splashing (e.g., during a reaction quench), a face shield must be worn in addition to safety goggles to protect the entire face.

Respiratory Protection

While working in a fume hood should prevent inhalation, respiratory protection may be necessary in specific scenarios:

  • Weighing Operations: Weighing the solid powder is a high-risk activity for aerosol generation. A properly fitted N95 dust mask is recommended as a supplementary precaution, even within a fume hood.

  • Spill Cleanup: In the event of a large spill outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used by the cleanup team.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the minimum safe handling procedures for routine laboratory use.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood before retrieving the chemical.

    • Ensure an appropriate chemical waste container is properly labeled and placed in the fume hood. .

  • Donning PPE:

    • Don your lab coat, inner gloves, outer gloves, and chemical splash goggles before approaching the chemical storage area. Add a face shield and N95 mask if the procedure warrants it.

  • Handling the Chemical:

    • Retrieve the container of 4-nitro-1-phenyl-1H-pyrazole and place it securely in the designated area of the fume hood.

    • Carefully open the container, avoiding any puff of powder.

    • Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat or directly into a tared vessel. Perform this action slowly and deliberately to minimize dust formation.

    • Once the desired amount is weighed, securely close the primary container.

    • If making a solution, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood immediately using a solvent-moistened wipe (e.g., ethanol or isopropanol). Place the used wipes into the designated solid waste container.

    • Remove the outer pair of gloves and dispose of them in the solid waste container before removing your hands from the fume hood.

    • Return the primary chemical container to its designated storage location.

  • Doffing PPE:

    • Remove the remainder of your PPE in the correct order (face shield, goggles, lab coat, inner gloves) to prevent cross-contamination.

    • Wash your hands thoroughly with soap and water.[4][7]

Visualization: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task's risk profile.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Required PPE start Start: Define Task with 4-nitro-1-phenyl-1H-pyrazole weighing Weighing Solid start->weighing Solid Handling solution Making Solution (<100 mL) start->solution Liquid Handling reaction Running Reaction (Large Scale) start->reaction Scale-Up ppe_base Base PPE: - Fume Hood - Lab Coat - Double Nitrile Gloves - Splash Goggles weighing->ppe_base ppe_weighing Add: - N95 Dust Mask weighing->ppe_weighing solution->ppe_base reaction->ppe_base ppe_reaction Add: - Face Shield - Chemical Apron reaction->ppe_reaction

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.